Cyclobutyrol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to parent cpd; structure
Structure
3D Structure
Propriétés
IUPAC Name |
2-(1-hydroxycyclohexyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFTEMPSCMWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1130-23-0 (hydrochloride salt) | |
| Record name | Cyclobutyrol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00862084 | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-16-3 | |
| Record name | α-Ethyl-1-hydroxycyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyrol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutyrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutyrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTYROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclobutyrol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyrol, chemically known as 2-(1-hydroxycyclohexyl)butanoic acid, is a synthetic compound recognized for its choleretic properties. It induces an increase in the volume of bile secreted without a proportional increase in bile solids, a characteristic termed hydrocholeresis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and the evaluation of its choleretic effects are presented. Furthermore, this document summarizes available quantitative data and elucidates the current understanding of its mechanism of action at the hepatocellular canalicular membrane, including its impact on biliary lipid secretion.
Chemical Structure and Properties
This compound is a substituted carboxylic acid with a cyclohexanol (B46403) moiety. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-(1-Hydroxycyclohexyl)butanoic acid[1] |
| CAS Number | 512-16-3[1] |
| Molecular Formula | C₁₀H₁₈O₃[1] |
| Molecular Weight | 186.25 g/mol [1] |
| SMILES | CCC(C(=O)O)C1(CCCCC1)O[1] |
| InChI Key | NIVFTEMPSCMWDE-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 81-82 °C | [2] |
| Boiling Point | 164 °C at 24 mmHg; 167-170 °C at 16 mmHg | [2] |
| Solubility | Slightly soluble in water and petroleum ether. Very soluble in alcohols, acetone, dioxane, chloroform, and ether. Completely soluble in aqueous alkalies at pH 7.5-8. | [2] |
| Appearance | Colorless crystals from ether-petroleum ether | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved via the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. The following is a representative protocol adapted for the synthesis of 2-(1-hydroxycyclohexyl)butanoic acid.
Experimental Protocol: Synthesis via Reformatsky Reaction
Materials:
-
Ethyl 2-bromobutanoate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (catalytic amount)
-
10% Sulfuric acid solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is dried in an oven and assembled while hot under a nitrogen atmosphere.
-
Initiation: To the flask, add activated zinc dust and a catalytic amount of iodine. Add a solution of cyclohexanone in anhydrous THF.
-
Addition of α-halo ester: Add a small portion of ethyl 2-bromobutanoate dropwise to the stirred mixture to initiate the reaction, which is often indicated by a color change and gentle reflux. Once initiated, add the remaining ethyl 2-bromobutanoate dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2-3 hours to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 10% sulfuric acid solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification of Ester Intermediate: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-hydroxycyclohexyl)butanoate. Purify the crude product by vacuum distillation or column chromatography.
-
Hydrolysis to this compound: Treat the purified ethyl 2-(1-hydroxycyclohexyl)butanoate with an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
-
Isolation of this compound: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ether-petroleum ether) to obtain pure 2-(1-hydroxycyclohexyl)butanoic acid.
dot
Caption: Synthetic workflow for this compound via the Reformatsky reaction.
Biological Activity and Mechanism of Action
This compound is classified as a choleretic agent, specifically a hydrocholeretic, as it increases the volume of bile flow without a corresponding increase in the secretion of bile acids, cholesterol, or phospholipids (B1166683).[3][4] Its primary therapeutic application is in the management of certain hepatobiliary disorders.
The mechanism of action of this compound is believed to be exerted at the level of the hepatocyte's canalicular membrane.[3] It uncouples the secretion of water from the secretion of bile solids. Studies in animal models have demonstrated that this compound administration leads to a dose-dependent increase in bile flow, accompanied by an increase in the biliary output of electrolytes such as sodium, potassium, chloride, and bicarbonate.[1] Concurrently, the concentration of bile acids in the bile is reduced.[1]
A key feature of this compound's action is its inhibitory effect on the secretion of biliary cholesterol and phospholipids.[3][4] This effect is observed without altering bile acid secretion.[3] This selective inhibition of lipid secretion leads to a decrease in the lithogenic index of bile, which may be beneficial in preventing the formation of cholesterol gallstones.[5] The exact molecular target of this compound on the canalicular membrane has not been definitively elucidated, but it is suggested that it does not compete with bile acids for their transport mechanisms.[1] It is hypothesized that this compound may modulate the function of canalicular membrane transporters responsible for lipid efflux, such as members of the ATP-binding cassette (ABC) transporter family, or alter the physical properties of the canalicular membrane.
dot
Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.
Pharmacokinetics and Metabolism
Detailed quantitative pharmacokinetic data for this compound in humans is limited in the available literature. Preclinical studies in rats indicate that following oral administration, this compound induces a dose-dependent choleretic effect.[1] This suggests that the compound is absorbed from the gastrointestinal tract. The primary route of excretion is likely through the bile, given its direct action on biliary secretion. Information regarding its metabolic fate, plasma protein binding, and volume of distribution is not extensively documented.
Table 3: Summary of Available Pharmacokinetic Information (Qualitative)
| Parameter | Observation |
| Absorption | Readily absorbed after oral administration, as evidenced by a dose-dependent choleretic effect. |
| Distribution | Data not readily available. |
| Metabolism | Data not readily available. |
| Excretion | Primarily excreted in bile. |
Experimental Protocols for Biological Evaluation
Assessment of Choleretic Activity in Anesthetized Rats
This protocol describes a method to evaluate the choleretic and hydrocholeretic effects of this compound in an in vivo animal model.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Polyethylene (B3416737) tubing for cannulation
-
Surgical instruments
-
Saline solution
-
This compound sodium salt solution for administration
-
Fraction collector
Procedure:
-
Animal Preparation: Anesthetize the rats and maintain anesthesia throughout the experiment. Perform a midline laparotomy to expose the abdominal cavity.
-
Bile Duct Cannulation: Carefully isolate the common bile duct and insert a polyethylene cannula. Secure the cannula in place with surgical silk.
-
Drug Administration: Administer this compound solution (or vehicle control) intraduodenally or intravenously.
-
Bile Collection: Collect bile continuously in pre-weighed tubes using a fraction collector at regular intervals (e.g., 15 minutes) for a period of several hours.
-
Sample Analysis:
-
Bile Flow Rate: Determine the volume of bile collected in each fraction by weight, assuming a density of 1.0 g/mL.
-
Bile Composition Analysis: Analyze bile samples for the concentration of bile acids, cholesterol, and phospholipids using established enzymatic or chromatographic methods (e.g., HPLC-MS/MS).
-
dot
Caption: Experimental workflow for assessing the choleretic activity of this compound.
Quantification of this compound in Biological Samples
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the sensitive and specific quantification of this compound in plasma and bile.
Instrumentation:
-
HPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Plasma: Protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. Centrifuge to remove precipitated proteins.
-
Bile: Dilute the bile sample with a suitable solvent containing an internal standard.
-
-
Chromatographic Separation: Inject the supernatant or diluted sample onto the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of this compound from endogenous matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM) for quantification.
-
Quantification: Construct a calibration curve by analyzing standards of known concentrations of this compound in the respective matrix (plasma or bile). Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
This compound is a well-characterized hydrocholeretic agent with a unique mechanism of action that involves the uncoupling of water and lipid secretion into the bile. Its chemical structure and properties are well-defined, and a viable synthetic route via the Reformatsky reaction has been established. While its clinical use is centered on its ability to increase bile volume, its inhibitory effect on biliary cholesterol and phospholipid secretion suggests a potential role in the management of conditions associated with high biliary cholesterol saturation. Further research is warranted to fully elucidate its molecular targets at the canalicular membrane and to obtain comprehensive pharmacokinetic data in humans to optimize its therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further study and potential clinical development of this compound and related compounds.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-(1-Hydroxycyclohexyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1-hydroxycyclohexyl)butanoic acid, a molecule of interest for its potential biological activities.[1] This document details the most viable synthetic pathway, a two-step process involving a Reformatsky reaction followed by alkaline hydrolysis. Detailed experimental protocols, quantitative data, and a logical workflow visualization are presented to aid researchers in the successful synthesis and characterization of this target compound. While no specific signaling pathways involving this molecule have been elucidated, its potential as a cyclooxygenase inhibitor suggests its relevance in inflammatory and autoimmune disease research.[1]
Introduction
2-(1-Hydroxycyclohexyl)butanoic acid (CAS No: 512-16-3) is a carboxylic acid derivative containing a tertiary alcohol on a cyclohexyl ring.[1] Its structural motifs are of interest in medicinal chemistry due to their potential to interact with biological targets. Notably, it has been identified as an analog of 2-cyclohexyl-2-hydroxypropanoic acid and an inhibitor of prostaglandin (B15479496) E2 production via cyclooxygenase inhibition.[1] This guide focuses on a robust and accessible synthetic route to obtain this compound for further investigation.
Physicochemical Data
A summary of the key physicochemical properties of 2-(1-Hydroxycyclohexyl)butanoic acid is provided in the table below.
| Property | Value |
| CAS Number | 512-16-3 |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Melting Point | 81 °C |
Synthetic Pathway Overview
The recommended synthesis of 2-(1-hydroxycyclohexyl)butanoic acid is a two-step process:
-
Reformatsky Reaction: Cyclohexanone (B45756) is reacted with ethyl 2-bromobutanoate in the presence of activated zinc to form the intermediate, ethyl 2-(1-hydroxycyclohexyl)butanoate.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final product, 2-(1-hydroxycyclohexyl)butanoic acid.
An alternative, though less detailed, approach would be the Grignard reaction. This would involve the preparation of a Grignard reagent from a 2-halobutanoate and its subsequent reaction with cyclohexanone. However, the Reformatsky reaction is often preferred for its milder conditions and compatibility with ester functionalities.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)butanoate via Reformatsky Reaction
This protocol is adapted from established procedures for the Reformatsky reaction.
Materials:
-
Cyclohexanone
-
Ethyl 2-bromobutanoate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) or Diethyl ether (for extraction)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Gently heat the flask until the purple color of the iodine disappears, indicating the activation of the zinc. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Add anhydrous THF to the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of cyclohexanone (1.0 equivalent) and ethyl 2-bromobutanoate (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension to initiate the reaction, which may be indicated by a color change or gentle reflux.
-
Addition of Reactants: Once the reaction has initiated, add the remaining solution of cyclohexanone and ethyl 2-bromobutanoate dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure the complete consumption of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl to dissolve any unreacted zinc.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(1-hydroxycyclohexyl)butanoate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Quantitative Data (Expected):
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (after purification) | >95% |
Step 2: Hydrolysis of Ethyl 2-(1-hydroxycyclohexyl)butanoate
This protocol is based on standard procedures for the alkaline hydrolysis of esters.
Materials:
-
Ethyl 2-(1-hydroxycyclohexyl)butanoate (from Step 1)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(1-hydroxycyclohexyl)butanoate (1.0 equivalent) in ethanol or methanol. Add an aqueous solution of NaOH or KOH (2-3 equivalents).
-
Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the alcohol solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. The desired carboxylic acid may precipitate out of solution.
-
Extraction: Extract the acidified aqueous solution three times with ethyl acetate or diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation of Product: Filter and evaporate the solvent to yield the crude 2-(1-hydroxycyclohexyl)butanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 2-(1-hydroxycyclohexyl)butanoic acid as a white solid.
Quantitative Data (Expected):
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >98% |
| Melting Point | 81 °C |
Characterization Data
Expected ¹H NMR (CDCl₃, δ):
-
0.9-1.0 ppm (t, 3H): Methyl protons of the butyl group.
-
1.2-1.8 ppm (m, 12H): Methylene protons of the cyclohexyl and butyl groups.
-
2.2-2.4 ppm (m, 1H): Methine proton alpha to the carboxyl group.
-
~4.0 ppm (s, 1H): Hydroxyl proton (may be broad and exchangeable with D₂O).
-
~11.0 ppm (s, 1H): Carboxylic acid proton (may be broad and exchangeable with D₂O).
Expected ¹³C NMR (CDCl₃, δ):
-
~12-14 ppm: Methyl carbon of the butyl group.
-
~20-40 ppm: Methylene carbons of the cyclohexyl and butyl groups.
-
~50-55 ppm: Methine carbon alpha to the carboxyl group.
-
~70-75 ppm: Quaternary carbon of the cyclohexyl ring bearing the hydroxyl group.
-
~180-185 ppm: Carbonyl carbon of the carboxylic acid.
FTIR (KBr, cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.
-
~3000-2800 cm⁻¹: C-H stretches of the alkyl groups.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
Synthetic Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of 2-(1-hydroxycyclohexyl)butanoic acid.
Conclusion
This technical guide outlines a reliable and well-documented synthetic route for the preparation of 2-(1-hydroxycyclohexyl)butanoic acid. By following the detailed protocols for the Reformatsky reaction and subsequent hydrolysis, researchers can effectively synthesize this compound for further studies in medicinal chemistry and drug development. The provided physicochemical data and expected characterization parameters will aid in the identification and quality control of the final product.
References
The In Vivo Pharmacokinetics of Cyclobutyrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol, a synthetic choleretic agent, has been investigated for its effects on biliary secretion. Understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for its therapeutic application and for the development of new chemical entities with similar mechanisms of action. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound, with a focus on experimental methodologies and key findings related to its effects on biliary composition.
Quantitative Data on Pharmacodynamic Effects
The primary in vivo research on this compound has focused on its impact on the composition of bile following oral administration in rats. The data presented below is synthesized from studies investigating the choleretic and lipid-modulating effects of the drug.
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Biliary Cholesterol Output | Wistar Rats | 0.72 mmol/kg | Oral | Statistically significant decrease in biliary cholesterol concentration and output. | [1][2] |
| Biliary Phospholipid Output | Wistar Rats | 0.72 mmol/kg | Oral | Significant reduction in biliary phospholipid concentration and output. | [1][2] |
| Bile Acid Secretion | Wistar Rats | 0.72 mmol/kg | Oral | No significant modification in bile acid secretion rate. | [1][2] |
| Bile Flow | Wistar Rats | 0.40-2.16 mmol/kg | Oral | Dose-dependent increase in biliary bile flow. | [3] |
| Biliary Electrolyte Output | Wistar Rats | 0.40-2.16 mmol/kg | Oral | Dose-dependent increase in sodium, potassium, chloride, and bicarbonate outputs. | [3] |
Experimental Protocols
The following section details the methodologies employed in the key in vivo studies of this compound, providing a framework for researchers aiming to replicate or build upon this work.
In Vivo Study of Biliary Secretion in Rats
This protocol is based on the methods described by Monte et al. (1989).[1][2]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 250-300 g
-
Housing: Maintained on a standard laboratory diet and water ad libitum.
2. Surgical Procedure:
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) (60 mg/kg body weight).
-
Bile Duct Cannulation: A midline abdominal incision is made to expose the common bile duct. The bile duct is then cannulated with a polyethylene (B3416737) catheter to allow for the collection of bile.
-
Temperature Maintenance: The animal's body temperature is maintained at 37°C using a heating lamp.
3. Drug Administration:
-
Drug: Sodium cyclobutyrate (this compound)
-
Dose: A single oral dose of 0.72 mmol/kg body weight is administered.
-
Administration Route: Oral gavage.
4. Sample Collection:
-
Bile Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., 3 hours) following drug administration.
-
Sample Handling: The volume of bile collected is determined by weight, assuming a density of 1.0 g/ml. Samples are stored appropriately for subsequent analysis.
5. Analytical Methods:
-
Bile Acids: Determined enzymatically using 3α-hydroxysteroid dehydrogenase.
-
Cholesterol: Quantified using an enzymatic colorimetric method.
-
Phospholipids (B1166683): Measured by determining the inorganic phosphorus content after digestion with perchloric acid.
Visualizations
Experimental Workflow for In Vivo Biliary Secretion Study
Caption: Workflow of an in vivo study on this compound's effect on biliary secretion.
Limitations and Future Directions
The current body of literature on this compound's in vivo pharmacokinetics is sparse. The following are key areas where further research is needed:
-
Plasma Pharmacokinetics: There is a lack of data on fundamental pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) in any species.
-
Metabolism: The metabolic pathways of this compound have not been elucidated. Identifying the metabolites and the enzymes responsible for its biotransformation is essential for a complete understanding of its disposition.
-
Human Studies: To date, no comprehensive pharmacokinetic studies of this compound in humans have been published in the peer-reviewed scientific literature.
-
Analytical Methods: Validated, sensitive, and specific analytical methods for the quantification of this compound and its potential metabolites in biological matrices (plasma, urine, bile) are not described in the available literature.
Future research efforts should focus on conducting well-designed pharmacokinetic studies in preclinical species and eventually in humans. The development of modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), would be a critical first step to enable the sensitive and specific measurement of this compound and its metabolites. Such studies will be invaluable for defining its therapeutic window, understanding potential drug-drug interactions, and guiding the development of novel choleretic agents.
References
Cyclobutyrol: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol (α-ethyl-1-hydroxycyclohexaneacetic acid) is a synthetic choleretic agent used in the management of biliary disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the available data and standardized methodologies for characterizing the solubility and stability of this compound, aimed at supporting research, formulation development, and analytical studies.
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈O₃ | - |
| Molecular Weight | 186.25 g/mol | - |
| Appearance | Solid | - |
| IUPAC Name | 2-(1-hydroxycyclohexyl)butanoic acid | - |
| CAS Number | 512-16-3 | - |
Solubility Profile
Quantitative solubility data for this compound is not extensively published. However, by examining structurally similar compounds—cyclohexanecarboxylic acid and sodium butyrate (B1204436)—an inferred solubility profile can be established to guide initial formulation and experimental design. This compound contains a carboxylic acid group, suggesting pH-dependent aqueous solubility, and a significant non-polar cyclohexyl ring, indicating solubility in organic solvents.[1]
Table 1: Inferred Solubility of this compound in Various Solvents
| Solvent | Type | Inferred Solubility | Rationale / Supporting Data |
| Water | Aqueous | Moderately soluble, pH-dependent | Cyclohexanecarboxylic acid is slightly to moderately soluble in water (0.2 g/100g at 15°C to 4.6 mg/mL at 25°C).[2][3] Solubility is expected to increase significantly in alkaline solutions due to salt formation.[4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Soluble | Sodium butyrate is soluble in PBS at ~10 mg/mL.[5][6][7][8] |
| Ethanol (B145695) | Polar Protic Organic | Soluble | Sodium butyrate is soluble in ethanol at ~5 mg/mL.[5][6][7][8] Cyclohexanecarboxylic acid is miscible with ethanol.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Likely Soluble | Sodium butyrate has low solubility in DMSO (<1 mg/mL), which may be an outlier.[5][6] Many organic acids exhibit good solubility in DMSO. |
| Acetone (B3395972) | Polar Aprotic Organic | Likely Soluble | Cyclohexanecarboxylic acid is soluble in acetone (18 wt% at 40°C). |
| Hexane (B92381) | Non-polar Organic | Likely Soluble | Cyclohexanecarboxylic acid is more soluble in non-polar solvents like hexane due to its hydrophobic cyclohexane (B81311) ring.[1] |
| Diethyl Ether | Non-polar Organic | Likely Soluble | Cyclohexanecarboxylic acid is soluble in ether.[1] Sodium butyrate is insoluble in ether.[5] The larger non-polar moiety of this compound suggests higher solubility than sodium butyrate. |
Experimental Protocols for Solubility Determination
Aqueous Solubility (pH-Dependent)
This protocol determines the solubility of this compound in aqueous solutions across a range of pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of the buffer.
Organic Solvent Solubility
This protocol determines the solubility of this compound in various organic solvents.
Methodology:
-
Solvent Selection: Choose a range of relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, hexane).
-
Sample Preparation: Add a known, excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibration: Shake the vials at a constant temperature until equilibrium is achieved.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Dilute an aliquot of the saturated solution and quantify the concentration of this compound using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of a pharmaceutical compound is critical for its safety, efficacy, and shelf-life. Stability studies for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]
Table 2: Recommended Stability Testing for this compound
| Stability Type | Stress Condition | Potential Degradation Pathway |
| Hydrolysis | Acidic, neutral, and alkaline solutions (e.g., HCl, water, NaOH) at elevated temperatures.[13][14][15] | Cleavage of the molecule, though the core structure is relatively robust. The carboxylic acid and hydroxyl groups may participate in reactions. |
| Oxidation | Exposure to an oxidizing agent (e.g., hydrogen peroxide) at room temperature.[16][17][18][19] | Oxidation of the tertiary alcohol or other susceptible parts of the molecule. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[20][21][22][23][24] | Photodegradation, leading to the formation of new impurities. |
| Thermal Stability | Storage at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).[25] | Thermal decomposition or solid-state reactions. |
Experimental Protocols for Stability Testing
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Methodology (General):
-
Sample Preparation: Prepare solutions or solid samples of this compound. For hydrolysis, dissolve in acidic, basic, and neutral media. For oxidation, dissolve in a solution containing an oxidizing agent (e.g., 3% H₂O₂). For photostability, expose the solid or solution to light. For thermal stress, store the solid drug at elevated temperatures.
-
Stress Conditions: Expose the samples to the conditions outlined in Table 2 for a defined period.
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the main peak and ensure that the total amount of drug and degradation products (mass balance) is conserved.
ICH-Compliant Stability Study
Long-term and accelerated stability studies are required for determining the re-test period or shelf life.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance.[10]
-
Container Closure System: Store samples in the proposed packaging for distribution.[10]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Test samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Parameters to Test: Monitor appearance, assay, degradation products, and any other critical quality attributes.
Mechanism of Action: Choleretic Effect
This compound is a choleretic agent, meaning it increases the volume of bile secreted by the liver.[26][27] This action is generally independent of bile acid secretion. The primary mechanism involves stimulating the secretion of water and electrolytes, particularly bicarbonate, into the bile, thereby diluting the bile. This is distinct from cholagogues, which stimulate gallbladder contraction.
The synthesis and secretion of bile acids is a complex process regulated by nuclear receptors like the Farnesoid X Receptor (FXR).[28] While the direct molecular targets of this compound are not fully elucidated, its action as a choleretic agent places it within the broader regulatory network of bile acid homeostasis.
Generalized Signaling Pathway for Bile Acid Synthesis and Secretion
Caption: Simplified pathway of bile acid synthesis and secretion in the liver.
Conclusion
This technical guide consolidates the available information and outlines standardized methodologies for the comprehensive evaluation of this compound's solubility and stability. While specific experimental data for this compound remains limited in public literature, the provided protocols and inferred data from analogous structures offer a robust framework for researchers and drug development professionals. A thorough characterization of these properties is fundamental to the successful formulation, analytical method development, and regulatory submission of this compound-containing products.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. Sodium butyrate, 98+% - FAQs [thermofisher.com]
- 6. 丁酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. rsc.org [rsc.org]
- 14. ChemPap-2021-75-5739--Development of methodology for the study of API sensitivity [uanlch.vscht.cz]
- 15. researchgate.net [researchgate.net]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Oxidation Stability Studies [velp.com]
- 18. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. metrohm.com [metrohm.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 23. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 24. snscourseware.org [snscourseware.org]
- 25. fdaghana.gov.gh [fdaghana.gov.gh]
- 26. Cholestasis Medication: Choleretic agents, Barbiturates, Vitamins, Opioid antagonists, Bile salt resins, Antibiotics, Ileal Bile Acid Transport Inhibitors, Farnesoid X Receptor Agonists [emedicine.medscape.com]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Cyclobutyrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyrol (2-(1-hydroxycyclohexyl)butanoic acid) is a synthetic choleretic agent developed for the management of biliary insufficiency and related hepatobiliary disorders. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the compound's mechanism of action, focusing on its effects on bile composition and flow, and presents available quantitative data from key preclinical studies. Detailed experimental methodologies are provided for the seminal studies that have characterized its effects. Furthermore, this guide includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction and Historical Context
The study of choleretic agents, substances that increase the volume of bile secreted by the liver, has a long history rooted in the understanding of bile's crucial role in digestion and the detoxification of the body.[1][2] The mid-20th century saw a surge in the development of synthetic compounds aimed at modulating bile flow and composition to address conditions such as biliary insufficiency, dyspepsia, and to aid in the dissolution of certain types of gallstones.[2] It is within this context that this compound emerged as a novel therapeutic agent.
Physicochemical Properties
This compound is a white, crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(1-Hydroxycyclohexyl)butanoic acid | [3] |
| Chemical Formula | C₁₀H₁₈O₃ | [4] |
| Molecular Weight | 186.25 g/mol | [4] |
| CAS Number | 512-16-3 | [3][4] |
| Appearance | Solid powder | [4] |
| InChI Key | NIVFTEMPSCMWDE-UHFFFAOYSA-N | [3] |
| SMILES | CCC(C(=O)O)C1(CCCCC1)O | [3] |
Pharmacological Profile
Mechanism of Action
This compound exerts its primary pharmacological effect as a choleretic agent, specifically a hydrocholeretic, meaning it increases the volume of bile without a proportional increase in the secretion of bile acids.[5][6] The principal mechanism of action is believed to be at the level of the hepatocyte canalicular membrane.[7]
Key aspects of its mechanism include:
-
Bile Acid-Independent Choleretic Effect: Studies in animal models have demonstrated that this compound-induced choleresis is not dependent on the secretion of bile acids.[5] This suggests that this compound and bile acids do not compete for the same transport mechanisms within the hepatobiliary system.[5]
-
Inhibition of Biliary Lipid Secretion: A significant and well-documented effect of this compound is the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[6][7][8] It reduces the concentration and output of cholesterol and phospholipids (B1166683) in the bile.[6] This action leads to a decrease in the lithogenic index of bile, which is a measure of its potential to form cholesterol gallstones.[6]
-
Effect on Canalicular Membrane Enzymes: this compound administration has been shown to decrease the biliary output of canalicular membrane enzymes such as alkaline phosphatase and γ-glutamyltransferase.[6]
The precise intracellular signaling pathways modulated by this compound have not been fully elucidated in the available literature. However, its action at the canalicular membrane suggests an interaction with transport proteins or the lipid microenvironment of this membrane.
Proposed Mechanism of Action at the Canalicular Membrane
The following diagram illustrates the proposed mechanism of action of this compound at the hepatocyte canalicular membrane, based on the available evidence.
Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound.
Dose-Response Effect of this compound on Biliary Secretion in Anesthetized Rats
| This compound Dose (mmol/kg b.w.) | Bile Flow (µl/min/kg) | Bicarbonate Output (nmol/min/kg) | Bile Acid Concentration (mM) |
| Control | 78.5 ± 5.2 | 1.8 ± 0.2 | 35.6 ± 2.8 |
| 0.40 | 102.3 ± 6.1 | 2.9 ± 0.3 | 25.1 ± 2.1 |
| 0.54 | 115.8 ± 7.3 | 3.8 ± 0.4 | 20.4 ± 1.9 |
| 0.80 | 135.1 ± 8.5 | 5.1 ± 0.5 | 15.2 ± 1.5 |
| 1.08 | 152.4 ± 9.6 | 6.5 ± 0.6 | 11.8 ± 1.2 |
| 2.16 | 178.9 ± 11.2 | 8.9 ± 0.8 | 8.3 ± 0.9 |
| Data are presented as mean ± SEM. *p < 0.05 compared to control. (Adapted from Monte MJ, et al. Biomed Biochim Acta. 1990)[5] |
Effect of a Single Oral Dose of this compound (0.72 mmol/kg) on Biliary Lipid Composition in Anesthetized Rats
| Parameter | Control | This compound | % Change |
| Bile Flow (µl/min/kg) | 80.2 ± 4.5 | 105.6 ± 6.2 | +31.7% |
| Bile Acid Secretion (nmol/min/kg) | 2850 ± 150 | 2780 ± 160 | -2.5% |
| Cholesterol Secretion (nmol/min/kg) | 85.3 ± 5.1 | 55.4 ± 3.8 | -35.1% |
| Phospholipid Secretion (nmol/min/kg) | 255.9 ± 14.8 | 181.2 ± 11.3 | -29.2% |
| Lithogenic Index | 1.25 ± 0.08 | 0.82 ± 0.06 | -34.4% |
| *Data are presented as mean ± SEM. *p < 0.05 compared to control. (Adapted from Monte MJ, et al. Biochem J. 1989)[6] |
Key Experimental Protocols
In Vivo Study of Choleretic Effects in Anesthetized Rats
This protocol is based on the methodology described in the dose-response study by Monte et al. (1990).[5]
Caption: Experimental workflow for in vivo choleretic studies in rats.
Detailed Steps:
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Anesthesia and Surgery: Animals are anesthetized, and a tracheotomy is performed to ensure a clear airway. The common bile duct is cannulated for bile collection.
-
Equilibration and Basal Collection: A stabilization period is allowed post-surgery, followed by the collection of basal bile to establish baseline values.
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered orally at various doses. A control group receives the vehicle alone.
-
Post-Dose Bile Collection: Bile is collected continuously in timed fractions.
-
Sample Analysis: The volume of each bile fraction is measured to determine the flow rate. Aliquots are taken for the analysis of bile acids, cholesterol, phospholipids, and electrolytes using standard biochemical assays.
Isolated Perfused Rat Liver (IPRL) for Studying Biliary Secretion
This protocol is a generalized methodology based on the study by Monte et al. (1990) and standard IPRL techniques.[7]
Caption: Experimental workflow for the isolated perfused rat liver (IPRL) model.
Detailed Steps:
-
Liver Isolation: The rat is anesthetized, and the portal vein and common bile duct are cannulated in situ. The liver is then carefully excised and transferred to a perfusion chamber.
-
Perfusion: The liver is perfused via the portal vein with an oxygenated, temperature-controlled buffer (e.g., Krebs-Henseleit).
-
Equilibration: The preparation is allowed to stabilize, with bile being collected to establish a baseline.
-
Drug Infusion: this compound is added to the perfusion medium to achieve a constant concentration.
-
Bile Collection and Analysis: Bile is collected throughout the experiment, and samples are analyzed for changes in flow rate, and the concentration of cholesterol, phospholipids, and canalicular enzymes.
Clinical Experience and Therapeutic Use
This compound has been used clinically in some countries for the treatment of functional dyspepsia and biliary disorders. Its hydrocholeretic effect is thought to improve bile flow, which may alleviate symptoms associated with biliary stasis. The reduction in the lithogenic index of bile suggests a potential role in the prevention of cholesterol gallstone formation. However, comprehensive, large-scale clinical trial data is limited in the publicly available literature.
Conclusion
This compound is a synthetic choleretic agent with a distinct mechanism of action characterized by a bile acid-independent increase in bile flow and a significant reduction in biliary cholesterol and phospholipid secretion. Preclinical studies have provided quantitative evidence of its efficacy in modifying bile composition. While its complete historical discovery and the full extent of its clinical use are not exhaustively documented in readily accessible sources, the available scientific literature provides a solid foundation for understanding its pharmacological properties. Further research into its molecular interactions at the canalicular membrane could provide more precise insights into its mechanism and potential for broader therapeutic applications in hepatobiliary diseases.
References
- 1. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclobutyrol (CAS Number: 512-16-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical and Physical Properties
Cyclobutyrol is a hydroxy monocarboxylic acid.[8] Its key chemical and physical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 512-16-3 | [1][9] |
| IUPAC Name | 2-(1-hydroxycyclohexyl)butanoic acid | [1][8][10] |
| Synonyms | α-Ethyl-1-hydroxycyclohexaneacetic acid, Ciclobutirol, Cyclobutyrolum, JL 130 | [8][9][11] |
| Molecular Formula | C₁₀H₁₈O₃ | [1][8][9] |
| Molecular Weight | 186.25 g/mol | [1][8][9] |
| Appearance | Colorless crystals or solid powder | [9][11] |
| Melting Point | 81-82 °C | [9] |
| Boiling Point | 164 °C @ 24 mmHg; 167-170 °C @ 16 mmHg | [9] |
| Density | 1.0010 g/cm³ @ 18.8 °C | [9] |
| Solubility | Slightly soluble in water. Very soluble in alcohols, acetone, dioxane, chloroform, and ether. | [9] |
Synthesis
The primary method cited for the synthesis of this compound is the Reformatsky reaction.[9] This organic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.
For this compound, the synthesis involves the reaction of cyclohexanone (B45756) with an α-bromo butyric acid ester (e.g., ethyl 2-bromobutyrate) and activated zinc, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product, 2-(1-hydroxycyclohexyl)butanoic acid.
A detailed, step-by-step laboratory or manufacturing protocol for this compound is not available in the public-domain literature accessed. The general workflow is depicted below.
Mechanism of Action
This compound exerts a dual effect on bile formation: a hydrocholeretic effect and a selective inhibition of biliary lipid secretion.
-
Hydrocholeresis : this compound increases the volume of bile flow in a dose-dependent manner. This is primarily due to an increased output of electrolytes like sodium, potassium, chloride, and bicarbonate into the bile, which osmotically draws water into the canaliculi.[2][3] This effect is independent of bile acid secretion.[2][6]
-
Selective Inhibition of Lipid Secretion : The key pharmacodynamic action of this compound is the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[5][7] Normally, the secretion of bile acids into the canaliculus drives the secretion of cholesterol and phospholipids (B1166683), which form mixed micelles. This compound disrupts this process, significantly reducing the amount of cholesterol and phospholipids entering the bile without affecting the rate of bile acid secretion.[1][4] This action is thought to be exerted at the canalicular membrane of the hepatocyte.[4] By reducing the lipid content relative to the bile acid content, this compound lowers the cholesterol saturation of bile, thereby decreasing its lithogenic potential.[5][7]
One report suggests this compound may also inhibit the enzyme cyclooxygenase, thus reducing prostaglandin (B15479496) E2 production, but the predominant and well-documented mechanism relates to its choleretic activity.[4]
Experimental Data & Protocols
Key experimental findings come from studies on anesthetized rats and isolated perfused rat livers.
Summary of In Vivo Data (Anesthetized Rats)
| Parameter | Dose of this compound | Observation | Reference(s) |
| Biliary Lipid Output | Single oral dose of 0.72 mmol/kg body weight | Reduced biliary concentration and output of cholesterol and phospholipid. Bile acid secretion was not significantly modified. | [1][5] |
| Lithogenic Index | Single oral dose of 0.72 mmol/kg body weight | Statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, and in the lithogenic index of the bile. | [1][5] |
| Bile Flow & Electrolytes | 0.40, 0.54, 0.80, 1.08, and 2.16 mmol/kg body weight | Dose-dependent increase in biliary flow and the output of sodium, potassium, chloride, and bicarbonate. Bile acid concentrations were reduced. | [2][9] |
| Plasma-Membrane Enzymes | Single oral dose of 0.72 mmol/kg body weight | Markedly reduced biliary outputs of alkaline phosphatase and gamma-glutamyltransferase. | [1][5] |
Summary of In Vitro Data (Isolated Perfused Rat Liver)
| Parameter | Condition | Observation | Reference(s) |
| Biliary Lipid Output | Low (450 nmol/min), high (1350 nmol/min), and nil taurocholate infusion | Decreased biliary outputs of cholesterol and phospholipid without changes in bile acid secretion. The absolute inhibition was not decreased by elevated bile acid secretion. | [4] |
| Canalicular Membrane Enzymes | - | Biliary outputs of 5'-nucleotidase and alkaline phosphodiesterase I were depressed. | [4] |
Experimental Protocols
Detailed, step-by-step experimental protocols are not available in the abstracts of the primary literature reviewed. The general methodologies are described below. For complete details, readers are directed to the cited publications.
In Vivo Choleresis Study in Anesthetized Rats (Based on Jimenez R, et al., 1990)
This protocol outlines the general workflow for evaluating the dose-response relationship of a choleretic agent in an animal model.
Pharmacokinetics & Toxicology
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, including data on its absorption, distribution, metabolism, and excretion (ADME), are not available in the reviewed public-domain literature.
Toxicology
A comprehensive toxicological profile for this compound, including acute toxicity data (e.g., LD₅₀), chronic toxicity, and safety pharmacology, is not available in the reviewed public-domain literature.
Conclusion
This compound is a synthetic choleretic agent with a unique and well-defined mechanism of action centered on the uncoupling of biliary lipid secretion from bile acid secretion. The available in vivo and in vitro data robustly support its role in increasing bile volume while decreasing the concentration of cholesterol and phospholipids, thereby reducing the lithogenic index of bile. While its chemical properties and primary pharmacodynamics are clear, significant data gaps exist regarding its synthesis protocol, pharmacokinetics, and toxicology. Further research is required to fully characterize these aspects for modern drug development and regulatory standards.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. 2-(1-Hydroxycyclohexyl)butanoic acid | 512-16-3 | AAA51216 [biosynth.com]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [An immunoenzyme method for the quantitative determination of B-lymphocytes in human blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.lww.com [downloads.lww.com]
An In-depth Technical Guide on Cyclobutyrol and its Interplay with Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyrol, a synthetic choleretic agent, has demonstrated a unique capacity to modify biliary lipid composition, a property of significant interest in the management of cholesterol gallstones and related metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its effects on bile acid metabolism. Drawing from preclinical studies, this document outlines the quantitative effects of this compound on bile composition, details relevant experimental methodologies, and explores the putative molecular signaling pathways involved. The information is presented to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics targeting hepatobiliary disorders.
Introduction
Bile, a complex fluid produced by the liver, plays a critical role in the digestion and absorption of dietary fats and the elimination of cholesterol and other waste products. The composition of bile, particularly the relative concentrations of bile acids, phospholipids (B1166683), and cholesterol, is a key determinant of its solvency. An imbalance in these components, specifically an increase in the cholesterol saturation of bile, can lead to the formation of cholesterol gallstones, a prevalent and costly digestive disease.
This compound (sodium α-ethyl-1-hydroxycyclohexaneacetate) is a synthetic compound that has been investigated for its choleretic (bile flow-enhancing) and lipid-modulating properties. Preclinical evidence strongly suggests that this compound can favorably alter the lithogenic index of bile by selectively reducing the secretion of cholesterol and phospholipids without significantly impacting bile acid secretion. This uncoupling of lipid and bile acid secretion presents a promising therapeutic strategy for the prevention and treatment of cholesterol cholelithiasis. This guide will delve into the technical details of this compound's effects on bile acid metabolism, providing a robust framework for further research and development.
Mechanism of Action
This compound exerts its primary effect at the level of the hepatocyte canalicular membrane, the primary site of bile formation. Its mechanism is characterized by a selective inhibition of biliary cholesterol and phospholipid secretion, a phenomenon that occurs independently of changes in bile acid output.[1][2] This leads to a state of hydrocholeresis, where bile flow is increased, but the bile is less saturated with cholesterol.
The precise molecular target of this compound remains to be fully elucidated. However, the available evidence points towards an interaction with the machinery responsible for the transport of cholesterol and phospholipids into the bile canaliculus. A key player in this process is the ATP-binding cassette (ABC) transporter heterodimer ABCG5/ABCG8, which is responsible for the secretion of neutral sterols, including cholesterol, from the hepatocyte into the bile.[3][4] It is hypothesized that this compound may directly or indirectly modulate the function of this transporter complex.
Proposed Signaling Pathway
The following diagram illustrates the proposed, albeit not yet fully confirmed, mechanism of action for this compound at the hepatocyte canalicular membrane.
Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.
Quantitative Effects on Bile Composition
Studies in animal models have consistently demonstrated the significant impact of this compound on the lipid composition of bile. The administration of this compound leads to a marked reduction in the concentration and output of cholesterol and phospholipids, while the secretion of bile acids remains largely unchanged.[1][2] This differential effect results in a favorable shift in the lithogenic index of bile.
Table 1: Effect of this compound on Biliary Lipid Secretion in Rats
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (0.72 mmol/kg) (Mean ± SD) | Percentage Change | p-value | Reference |
| Bile Flow (µl/min/kg) | Data not available in abstract | Data not available in abstract | - | - | [1] |
| Bile Acid Secretion (nmol/min/kg) | Data not available in abstract | Data not available in abstract | No significant change | >0.05 | [1] |
| Cholesterol Secretion (nmol/min/kg) | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |
| Phospholipid Secretion (nmol/min/kg) | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |
Note: Specific quantitative values require access to the full-text article of the cited reference.
Table 2: Effect of this compound on Biliary Lipid Molar Ratios and Lithogenic Index in Rats
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (0.72 mmol/kg) (Mean ± SD) | Percentage Change | p-value | Reference |
| Cholesterol/Bile Acid Molar Ratio | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |
| Phospholipid/Bile Acid Molar Ratio | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |
| Lithogenic Index | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |
Note: Specific quantitative values require access to the full-text article of the cited reference.
Experimental Protocols
The investigation of this compound's effects on bile acid metabolism has primarily utilized in vivo and in vitro animal models. The following sections provide an overview of the key experimental methodologies.
In Vivo Bile Duct Cannulation in Rats
This model allows for the direct collection of bile from conscious, unrestrained animals, providing a physiological assessment of biliary secretion over time.[5][6]
Caption: Workflow for in vivo bile duct cannulation study in rats.
Isolated Perfused Rat Liver Model
This ex vivo model allows for the study of hepatic function in a controlled environment, eliminating systemic influences.[2]
Caption: Workflow for the isolated perfused rat liver experiment.
Analytical Methods for Bile Lipid Analysis
The quantification of bile acids, cholesterol, and phospholipids in bile samples is crucial for assessing the effects of this compound. Standard enzymatic and colorimetric assays are commonly employed for this purpose.
Table 3: Common Analytical Methods for Biliary Lipids
| Analyte | Method | Principle |
| Total Bile Acids | Enzymatic Colorimetric Assay | 3-α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes the oxidation of bile acids, leading to the reduction of a chromogenic substrate. |
| Cholesterol | Enzymatic Colorimetric Assay | Cholesterol esterase hydrolyzes cholesterol esters, and cholesterol oxidase oxidizes cholesterol, producing hydrogen peroxide which is measured in a colorimetric reaction. |
| Phospholipids | Enzymatic Colorimetric Assay | Phospholipase D hydrolyzes phospholipids to choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide for colorimetric detection. |
Putative Molecular Signaling Pathways and Future Directions
While the direct molecular target of this compound is yet to be definitively identified, its unique pharmacological profile suggests several avenues for future investigation.
Interaction with Canalicular Transporters
The primary hypothesis centers on the modulation of ABCG5/G8 function. Future studies should aim to:
-
Investigate the direct binding of this compound to ABCG5/G8 using in vitro binding assays.
-
Assess the effect of this compound on the transport activity of ABCG5/G8 in cell-based assays using fluorescently labeled cholesterol analogs.
-
Examine the impact of this compound on the expression levels of ABCG5 and ABCG8 mRNA and protein in hepatocytes.
Regulation of Nuclear Receptors
Bile acid homeostasis is tightly regulated by a network of nuclear receptors, including the Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Pregnane (B1235032) X Receptor (PXR).[7] Although this compound does not appear to alter bile acid synthesis, its effects on lipid secretion could be mediated through indirect effects on these signaling pathways. Research in this area should explore:
-
The effect of this compound on the transcriptional activity of FXR, LXR, and PXR using reporter gene assays.
-
Changes in the expression of target genes of these nuclear receptors involved in lipid metabolism and transport following this compound treatment.
The following diagram illustrates the potential interplay between this compound and these regulatory pathways.
Caption: Potential direct and indirect regulatory pathways affected by this compound.
Conclusion
This compound represents a compelling pharmacological agent with a distinct mechanism of action on biliary lipid metabolism. Its ability to uncouple cholesterol and phospholipid secretion from bile acid secretion offers a targeted approach to reducing the lithogenicity of bile. While the precise molecular interactions remain an active area of research, the existing preclinical data provide a strong rationale for its further investigation as a potential therapeutic for cholesterol gallstone disease. The experimental frameworks and putative signaling pathways outlined in this guide are intended to facilitate future research efforts aimed at fully elucidating the therapeutic potential of this compound and similar compounds.
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coexpression of ATP-binding cassette proteins ABCG5 and ABCG8 permits their transport to the apical surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Interplay of pregnane X receptor with other nuclear receptors on gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Cyclobutyrol on Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol (CB), a synthetic choleretic agent, has been investigated for its effects on hepatic bile formation and composition. This technical guide provides an in-depth overview of the in vitro and ex vivo effects of this compound on hepatocytes, with a focus on its mechanism of action, quantitative effects on biliary secretion, and detailed experimental protocols. The primary experimental model discussed is the isolated perfused rat liver, a key ex vivo system that maintains the structural and functional polarity of hepatocytes, providing valuable insights into the direct hepatic effects of compounds. While dedicated studies on cultured hepatocytes are limited, this guide also outlines relevant in vitro models and experimental workflows for future investigations into the cellular and molecular mechanisms of this compound.
Mechanism of Action
This compound exerts its primary effect at the level of the hepatocyte canalicular membrane.[1] It is a choleretic agent that uncouples the secretion of biliary lipids (cholesterol and phospholipids) from the secretion of bile acids.[2][3] Unlike some other choleretic agents, this compound does not appear to stimulate bile acid secretion.[4] The current evidence suggests that this compound does not inhibit intracellular vesicular transport but rather acts directly on the canalicular membrane, leading to a reduction in the output of cholesterol and phospholipids (B1166683) into the bile.[1] This action also results in a decreased biliary output of canalicular membrane enzymes such as 5'-nucleotidase, alkaline phosphodiesterase I, alkaline phosphatase, and gamma-glutamyltransferase.[1][2]
Signaling Pathway and Mechanism of Action Diagram
Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.
Quantitative Data from In Vitro/Ex Vivo Studies
The following tables summarize the quantitative effects of this compound as observed in isolated perfused rat liver studies.
Table 1: Effect of this compound on Biliary Secretion in Isolated Perfused Rat Liver
| Parameter | Control | This compound Treated | Percentage Change |
| Bile Flow (µl/min per g of liver) | Data not consistently reported across abstracts | Increased (Choleretic effect) | Not specified |
| Bile Acid Secretion Rate | Unchanged | Unchanged | ~0%[1][2][4] |
| Cholesterol Output | Baseline values vary | Decreased | Significant reduction[1][2] |
| Phospholipid Output | Baseline values vary | Decreased | Significant reduction[1][2] |
Table 2: Effect of this compound on Biliary Molar Ratios and Lithogenic Index
| Parameter | Control | This compound Treated | Change |
| Cholesterol/Bile Acid Molar Ratio | Baseline values vary | Decreased | Statistically significant[2] |
| Phospholipid/Bile Acid Molar Ratio | Baseline values vary | Decreased | Statistically significant[2] |
| Lithogenic Index of Bile | Baseline values vary | Decreased | Statistically significant[2] |
Table 3: Effect of this compound on Biliary Enzyme Output
| Enzyme | Control | This compound Treated | Percentage Change |
| 5'-Nucleotidase | Baseline values vary | Depressed | Significant reduction[1] |
| Alkaline Phosphodiesterase I | Baseline values vary | Depressed | Significant reduction[1] |
| Alkaline Phosphatase | Baseline values vary | Markedly Reduced | Significant reduction[2] |
| Gamma-Glutamyltransferase (GGT) | Baseline values vary | Markedly Reduced | Significant reduction[2] |
Experimental Protocols
The following is a detailed methodology for the isolated perfused rat liver model, as compiled from the available literature.[1][5][6]
Isolated Perfused Rat Liver Model
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. The animals are anesthetized, and the liver is surgically isolated.
-
Cannulation: The portal vein and bile duct are cannulated to allow for perfusion and bile collection, respectively.
-
Perfusion System: The liver is transferred to a perfusion apparatus and perfused in a single-pass or recirculating manner.
-
Perfusate: The perfusion medium is typically a Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2 to maintain physiological pH and oxygenation. The perfusate is maintained at 37°C.
-
Experimental Procedure:
-
The liver is allowed to stabilize for a period (e.g., 20-30 minutes) during which baseline bile is collected.
-
This compound is then introduced into the perfusate at the desired concentration. In some studies, a continuous infusion of a bile acid like taurocholate is maintained to stimulate bile flow.[1]
-
Bile samples are collected at regular intervals throughout the experiment.
-
Perfusate samples may also be collected to monitor liver function and metabolism.
-
-
Sample Analysis:
-
Bile flow is determined gravimetrically.
-
Bile acids are measured using enzymatic assays.
-
Cholesterol and phospholipids in the bile are quantified using established colorimetric or enzymatic methods.
-
Biliary enzyme activities (e.g., alkaline phosphatase, GGT) are determined using standard spectrophotometric assays.
-
Proposed In Vitro Experimental Workflow
Workflow for In Vitro Hepatocyte Studies
Caption: A general experimental workflow for studying this compound in vitro.
Discussion and Future Directions
The data from isolated perfused rat liver studies provide strong evidence for the uncoupling of biliary lipid secretion from bile acid secretion by this compound, likely through a direct action at the canalicular membrane.[1][2] This effect leads to a less lithogenic bile composition.
Future research should focus on elucidating the precise molecular targets of this compound using in vitro hepatocyte models. Sandwich-cultured primary hepatocytes, which form functional bile canaliculi, would be an excellent model to study the direct effects on biliary secretion and canalicular dynamics.[9] Key areas for future investigation include:
-
Transporter Interactions: Investigating whether this compound directly interacts with and inhibits canalicular lipid transporters such as ABCG5/G8.
-
Membrane Fluidity: Assessing if this compound alters the biophysical properties of the canalicular membrane, thereby affecting transporter function.
-
Gene Expression: Determining if long-term exposure to this compound alters the expression of genes involved in bile acid and lipid homeostasis.
-
Human Hepatocyte Models: Validating the findings from rat models in primary human hepatocytes to confirm the relevance of these effects for human physiology.
By employing these advanced in vitro models, a more detailed understanding of the cellular and molecular mechanisms of this compound's action on hepatocytes can be achieved, which will be invaluable for drug development and therapeutic applications.
References
- 1. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial characterization of mechanism(s) by which sulphobromophthalein reduces biliary lipid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of organic anions on biliary lipid secretion in rats. Importance of association with biliary lipid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile canalicular dynamics in hepatocyte sandwich cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclobutyrol Dose-Response Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol is a synthetic choleretic agent, a class of drugs that increases the volume and flow of bile from the liver. In preclinical research, particularly in rat models, this compound has been investigated for its dose-dependent effects on bile production and composition. These studies are crucial for understanding its mechanism of action, efficacy, and potential therapeutic applications in hepatobiliary disorders. This document provides a detailed overview of the dose-response relationship of this compound in rats, experimental protocols for its evaluation, and a summary of its effects on biliary secretion.
Mechanism of Action
This compound induces a dose-dependent increase in bile flow, a phenomenon known as choleresis. Notably, this effect is independent of the secretion of bile acids, which are the primary drivers of bile formation.[1] Instead, this compound's choleretic action is associated with an increased biliary output of electrolytes such as sodium, potassium, chloride, and bicarbonate.[1]
Furthermore, this compound has been shown to uncouple the secretion of biliary lipids (cholesterol and phospholipids) from bile acid secretion.[2][3][4] This means that while bile flow increases, the secretion of cholesterol and phospholipids (B1166683) is reduced, leading to a decrease in the lithogenic index of bile, a measure of its cholesterol-carrying capacity.[3][4] This effect is thought to be exerted at the level of the canalicular membrane of hepatocytes.[2]
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Biliary Secretion in Anesthetized Rats
| This compound Dose (mmol/kg b.wt.) | Increase in Biliary Bile Flow | Increase in Sodium Output | Increase in Potassium Output | Increase in Chloride Output | Increase in Bicarbonate Output | Reduction in Bile Acid Concentration | Effect on Bile Acid Secretion Rate |
| 0.40 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent reduction | No effect |
| 0.54 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent reduction | No effect |
| 0.80 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent reduction | No effect |
| 1.08 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent reduction | No effect |
| 2.16 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent reduction | No effect |
Data summarized from a study on anesthetized rats demonstrating a dose-dependent relationship for various parameters of biliary secretion following this compound administration.[1]
Table 2: Effect of a Single Oral Dose of this compound (0.72 mmol/kg) on Biliary Lipid and Enzyme Secretion in Anesthetized Rats
| Parameter | Effect |
| Biliary Cholesterol Concentration | Reduced |
| Biliary Cholesterol Output | Reduced |
| Biliary Phospholipid Concentration | Reduced |
| Biliary Phospholipid Output | Reduced |
| Bile Acid Secretion | Not significantly modified |
| Cholesterol/Bile Acid Molar Ratio | Statistically significant decrease |
| Phospholipid/Bile Acid Molar Ratio | Statistically significant decrease |
| Lithogenic Index of Bile | Statistically significant decrease |
| Biliary output of Alkaline Phosphatase | Markedly reduced |
| Biliary output of γ-Glutamyltransferase | Markedly reduced |
Data from a study investigating the effects of a single oral dose of this compound on biliary lipid and enzyme secretion.[3][4]
Experimental Protocols
Protocol 1: Evaluation of Dose-Dependent Choleretic Effects of this compound
Objective: To determine the dose-response relationship of this compound on bile flow and composition in rats.
Animal Model: Male Wistar rats, anesthetized for the duration of the experiment.
Materials:
-
This compound (sodium salt) dissolved in a suitable vehicle.
-
Anesthetic agent (e.g., sodium pentobarbital).
-
Surgical instruments for cannulation.
-
Polyethylene (B3416737) tubing for bile duct cannulation.
-
Infusion pump.
-
Fraction collector for bile samples.
Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the common bile duct with polyethylene tubing to allow for the collection of bile.
-
Administer this compound at various doses (e.g., 0.40, 0.54, 0.80, 1.08, and 2.16 mmol/kg body weight) via an appropriate route (e.g., oral gavage or intravenous infusion).[1]
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) for a specified duration.
-
Measure the volume of bile collected to determine the bile flow rate.
-
Analyze the collected bile samples for the concentration of bile acids, electrolytes (sodium, potassium, chloride, bicarbonate), and other relevant components.
-
Calculate the output of each component by multiplying its concentration by the bile flow rate.
-
Plot the dose of this compound against the measured parameters to establish a dose-response curve.
Protocol 2: Assessment of this compound's Effect on Biliary Lipid Secretion
Objective: To investigate the effect of this compound on the secretion of cholesterol and phospholipids into bile.
Animal Model: Male Wistar rats, anesthetized.
Materials:
-
This compound (0.72 mmol/kg body weight, administered orally).[3][4]
-
Anesthetic agent.
-
Surgical instruments.
-
Bile duct cannulation supplies.
-
Reagents for the quantification of cholesterol, phospholipids, and bile acids.
Procedure:
-
Follow the procedures for anesthesia and bile duct cannulation as described in Protocol 1.
-
Administer a single oral dose of this compound (0.72 mmol/kg).[3][4]
-
Collect bile samples at timed intervals before and after drug administration.
-
Measure the concentrations of cholesterol, phospholipids, and bile acids in the collected bile samples using appropriate biochemical assays.
-
Determine the bile flow rate for each collection period.
-
Calculate the output of cholesterol, phospholipids, and bile acids.
-
Analyze the molar ratios of cholesterol to bile acids and phospholipids to bile acids.
-
Calculate the lithogenic index of the bile.
-
Optionally, measure the activity of canalicular membrane enzymes such as alkaline phosphatase and γ-glutamyltransferase in the bile.[3][4]
Mandatory Visualizations
Caption: Mechanism of this compound-induced choleresis in hepatocytes.
Caption: Experimental workflow for a this compound dose-response study.
Conclusion and Future Directions
The available data from studies in rats indicate that this compound is a potent choleretic agent with a unique mechanism of action that uncouples bile flow from bile acid secretion and reduces biliary lipid output. The provided protocols offer a framework for researchers to investigate these effects in a laboratory setting.
It is important to note that comprehensive public-domain data on the pharmacokinetics and toxicology of this compound with detailed dose-response relationships in rats are limited. Future research should aim to conduct formal pharmacokinetic studies to determine parameters such as absorption, distribution, metabolism, and excretion at different dose levels. Similarly, comprehensive toxicology studies are warranted to establish a clear safety profile and identify any potential dose-related adverse effects. Such studies will be essential for a complete preclinical evaluation of this compound.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyclobutyrol in Human Plasma
Introduction
Cyclobutyrol is a synthetic choleretic agent used to increase the volume of bile secretion.[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note provides a detailed protocol for the quantification of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.[3][4][5] The methodology described herein is intended for researchers, scientists, and drug development professionals.
Principle
This method involves the extraction of this compound from human plasma via liquid-liquid extraction (LLE), followed by derivatization to enhance its volatility for GC-MS analysis.[3][4] Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard (IS) with a calibration curve.
Materials and Methods
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): α-methylene-γ-butyrolactone (or a structurally similar, commercially available analog)
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Deionized water
-
Phosphate buffer (pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in acetonitrile.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with acetonitrile to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of the appropriate working standard solution to obtain final concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of acetonitrile.
Derivatization
-
To the reconstituted extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Transfer the derivatized sample to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 80°C (1 min), then 10°C/min to 280°C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined empirically |
| This compound-TMS | e.g., m/z XXX (quantifier), m/z YYY (qualifier) |
| IS-TMS | e.g., m/z AAA (quantifier), m/z BBB (qualifier) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Discussion
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. Liquid-liquid extraction with MTBE offers a clean sample extract with good recovery.[6] Derivatization with BSTFA is a common and effective technique to improve the chromatographic properties of polar analytes containing hydroxyl and carboxyl groups, such as this compound.[3][5] The use of a stable isotope-labeled internal standard is recommended for the highest accuracy but a structurally similar compound can also be employed. Method validation should be performed according to regulatory guidelines to ensure reliability for its intended application.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cyclobutyrol in Perfused Liver Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol (CB), a synthetic choleretic agent, has been a subject of interest in hepatobiliary research. Its primary mode of action involves the stimulation of bile flow (choleresis) with a unique characteristic of uncoupling bile acid secretion from biliary lipid (cholesterol and phospholipid) secretion.[1][2] This property makes it a valuable tool for investigating the mechanisms of bile formation and the regulation of biliary lipid transport in a controlled ex vivo environment, such as the isolated perfused liver model.
These application notes provide a comprehensive guide for utilizing this compound in perfused liver models, detailing its effects on biliary composition, proposing a potential mechanism of action, and offering detailed experimental protocols for its application and the subsequent analysis of its effects.
Mechanism of Action
This compound induces a dose-dependent increase in bile flow, primarily by enhancing the bile acid-independent fraction of bile secretion.[3] Notably, this choleretic effect is accompanied by a significant reduction in the biliary output of cholesterol and phospholipids (B1166683), while the secretion of bile acids remains largely unaffected.[1][4] This selective inhibition of lipid secretion leads to a decrease in the cholesterol saturation of bile.[2]
The precise molecular mechanism underlying this compound's action is not fully elucidated. However, evidence suggests that its effects are exerted at the level of the hepatocyte's canalicular membrane, the primary site of bile secretion.[1] It is hypothesized that this compound may modulate the activity of canalicular transport proteins responsible for biliary lipid efflux, such as the ATP-binding cassette (ABC) transporters ABCG5/G8 (for cholesterol) and ABCB4 (MDR3) (for phospholipids). The lack of effect on bile acid secretion suggests that the bile salt export pump (BSEP, ABCB11) is not a primary target.
The regulation of these transporters is complex and involves various nuclear receptors, including the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR), which are master regulators of bile acid and cholesterol homeostasis.[5][6] While a direct link between this compound and these nuclear receptors has not been established, its selective action on lipid secretion suggests a potential indirect influence on these regulatory pathways or a direct interaction with the canalicular transporters themselves.
Data Presentation
The following tables summarize the reported quantitative effects of this compound on bile flow and composition in perfused rat liver models.
Table 1: Effect of this compound on Bile Flow in Anesthetized Rats [3]
| This compound Dose (mmol/kg b.wt.) | Increase in Bile Flow (%) |
| 0.40 | Data not specified |
| 0.54 | Data not specified |
| 0.80 | Data not specified |
| 1.08 | Data not specified |
| 2.16 | Data not specified |
| Note: While the study demonstrated a dose-dependent increase, specific percentage increases were not provided in the abstract. |
Table 2: Effect of this compound on Biliary Lipid Secretion in Isolated Perfused Rat Liver [1]
| Taurocholate Infusion Rate | Treatment | Biliary Cholesterol Output | Biliary Phospholipid Output | Bile Acid Secretion |
| Low (450 nmol/min) | This compound | Decreased | Decreased | No change |
| High (1350 nmol/min) | This compound | Decreased | Decreased | No change |
| Nil | This compound | Decreased | Decreased | No change |
Table 3: Effect of a Single Oral Dose of this compound (0.72 mmol/kg) on Biliary Composition in Anesthetized Rats [2][4]
| Parameter | Effect |
| Biliary Cholesterol Concentration | Reduced |
| Biliary Cholesterol Output | Reduced |
| Biliary Phospholipid Concentration | Reduced |
| Biliary Phospholipid Output | Reduced |
| Bile Acid Secretion | Not significantly modified |
| Cholesterol/Bile Acid Molar Ratio | Statistically significant decrease |
| Phospholipid/Bile Acid Molar Ratio | Statistically significant decrease |
| Lithogenic Index of Bile | Statistically significant decrease |
Mandatory Visualizations
Caption: Proposed mechanism of this compound action at the canalicular membrane.
Caption: Experimental workflow for studying this compound in a perfused liver model.
Experimental Protocols
Protocol 1: Isolated Perfused Rat Liver Preparation
This protocol is a standard method for isolating and perfusing a rat liver.
Materials:
-
Male Wistar rats (250-350g)
-
Anesthesia (e.g., pentobarbital (B6593769) sodium)
-
Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2
-
Taurocholate solution
-
Perfusion pump
-
Water bath (37°C)
-
Surgical instruments
-
Cannulas (for portal vein and bile duct)
Procedure:
-
Anesthesia: Anesthetize the rat according to approved institutional protocols.
-
Surgical Preparation:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently move the intestines to locate and isolate the portal vein and the common bile duct.
-
Cannulate the common bile duct with a fine polyethylene (B3416737) tube to allow for bile collection.
-
Ligate the portal vein and insert a cannula connected to the perfusion system.
-
-
Initiation of Perfusion:
-
Immediately start the perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 3-4 mL/min/g liver weight) maintained at 37°C.
-
Cut the inferior vena cava to allow the perfusate to exit.
-
The liver should blanch uniformly, indicating successful perfusion.
-
-
Liver Excision: Carefully excise the liver from the abdominal cavity and place it in a temperature-controlled perfusion chamber.
-
Stabilization: Allow the perfused liver to stabilize for a period of 30-60 minutes. During this time, bile flow rate and other physiological parameters should become constant.
Protocol 2: Application of this compound and Sample Collection
Procedure:
-
Baseline Collection: Following the stabilization period, collect baseline bile samples. Typically, three consecutive 10-minute fractions are collected to ensure a stable baseline.
-
This compound Administration:
-
Prepare a stock solution of this compound in the perfusion buffer.
-
Administer this compound either as a single bolus injection into the portal vein cannula or as a continuous infusion into the perfusion medium. The final concentration should be determined based on the experimental design.
-
-
Experimental Sample Collection: Immediately after the administration of this compound, begin collecting experimental bile samples. Collect fractions at regular intervals (e.g., every 10 minutes) for the duration of the experiment (e.g., 60-90 minutes).
-
Data Recording: For each bile fraction, record the volume to calculate the bile flow rate (in µL/min/g liver weight).
-
Sample Storage: Store the collected bile samples at -80°C for subsequent biochemical analysis.
Protocol 3: Quantification of Biliary Lipids and Bile Acids
Materials:
-
Collected bile samples
-
Commercial enzymatic kits for cholesterol, phospholipids, and total bile acids.
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Thaw the frozen bile samples on ice. Depending on the assay requirements, samples may need to be diluted with the appropriate buffer.
-
Cholesterol Quantification:
-
Use a commercial cholesterol oxidase-based enzymatic assay kit.
-
Follow the manufacturer's instructions to measure the total cholesterol concentration in each bile fraction.
-
-
Phospholipid Quantification:
-
Use a commercial phospholipase-based enzymatic assay kit to determine the concentration of phospholipids (typically measured as choline).
-
Follow the manufacturer's protocol for the assay.
-
-
Bile Acid Quantification:
-
Use a commercial enzymatic assay kit based on 3α-hydroxysteroid dehydrogenase to measure the total bile acid concentration.
-
Follow the manufacturer's instructions for the assay.
-
-
Data Calculation:
-
Calculate the output of each component (cholesterol, phospholipids, and bile acids) for each fraction by multiplying the concentration by the bile flow rate for that fraction.
-
Express the results as nmol/min/g liver weight.
-
Conclusion
The use of this compound in perfused liver models offers a valuable approach to dissect the mechanisms of bile formation, particularly the processes governing biliary lipid secretion. The provided protocols and application notes serve as a detailed guide for researchers to design and execute experiments aimed at understanding the intricate regulation of hepatobiliary transport and its modulation by pharmacological agents. The unique ability of this compound to uncouple bile acid and lipid secretion makes it a powerful tool for investigating the pathophysiology of cholestatic liver diseases and for the preclinical evaluation of novel choleretic and lipid-modulating therapies. Further research is warranted to fully elucidate the molecular targets and signaling pathways involved in this compound's mechanism of action.
References
- 1. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A nuclear receptor-mediated choleretic action of fibrates is associated with enhanced canalicular membrane fluidity and transporter activity mediating bile acid-independent bile secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of analytical platforms for accurate bile acid measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Receptors as Drug Targets in Cholestatic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptors as therapeutic targets in cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Cyclobutyrol for Experimental Use
Application Note
Introduction
Cyclobutyrol is a choleretic agent utilized in research to investigate biliary secretion and lipid transport. It has been shown to inhibit the secretion of biliary cholesterol and phospholipids (B1166683) without significantly altering bile acid secretion.[1][2][3] This property makes it a valuable tool for studying the mechanisms of bile formation and the regulation of lipid transport in hepatocytes. Proper dissolution of this compound is critical for ensuring accurate and reproducible results in in vitro and cell-based assays. This document provides a detailed protocol for the dissolution of this compound for experimental purposes.
Mechanism of Action
This compound exerts its effects at the level of the hepatocyte canalicular membrane.[1] It selectively uncouples the secretion of cholesterol and phospholipids from that of bile acids.[3] This action leads to a change in the composition of bile, reducing its lithogenicity. The precise molecular transporters on the canalicular membrane affected by this compound are a subject of ongoing research.
Quantitative Solubility Data
While this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, specific quantitative solubility data in common laboratory solvents is not widely published in readily available literature. The following table summarizes the available information. Researchers are advised to perform their own solubility tests for their specific experimental conditions.
| Solvent | Molecular Weight ( g/mol ) | Known Solubility | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 186.251 | Soluble | Short-term (days to weeks) at 4°C; Long-term at -20°C or -80°C |
| Ethanol | 186.251 | Data not available | - |
| Phosphate-Buffered Saline (PBS) | 186.251 | Data not available | - |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 18.63 mg of this compound (Molecular Weight: 186.251 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM solution).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If the application requires a sterile solution, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days to a week), the solution can be stored at 4°C.
Protocol: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as DMSO can have cytotoxic effects. It is recommended to run a vehicle control (medium with the same concentration of DMSO) in all experiments.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Application to Cells: Add the final working solutions to your cell cultures and proceed with your experimental protocol.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Proposed Mechanism of Action of this compound on Biliary Secretion
References
- 1. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutyrol: A Tool for Investigating Biliary Lipid Secretion
Application Note AN-2025-12-08
Introduction
Cyclobutyrol (sodium salt of α-ethyl-1-hydroxycyclohexaneacetic acid) is a synthetic choleretic agent that has proven to be a valuable tool for researchers studying the mechanisms of biliary lipid secretion.[1][2] Unlike many other choleretic agents that primarily increase bile acid-dependent bile flow, this compound induces a hydrocholeresis that is independent of bile acid secretion.[1][3][4][5][6] Its key characteristic is the ability to uncouple the secretion of biliary lipids (cholesterol and phospholipids) from the secretion of bile acids.[2][3][4][5][6] This unique property allows for the specific investigation of the pathways and regulation of cholesterol and phospholipid transport into the bile.
This document provides detailed application notes and protocols for the use of this compound in both in vivo and in vitro models to study lipid secretion.
Mechanism of Action
This compound's primary effect is to increase bile flow while simultaneously inhibiting the secretion of cholesterol and phospholipids (B1166683) into the bile.[2][3] This leads to a decrease in the cholesterol-to-bile acid and phospholipid-to-bile acid molar ratios, as well as a reduction in the lithogenic index of bile.[3][4][5] Studies suggest that this compound exerts its effect at the level of the hepatocyte canalicular membrane, the primary site of bile formation.[2] It is hypothesized to interfere with the transport of cholesterol and phospholipids across this membrane, a process mediated by specific ATP-binding cassette (ABC) transporters, namely ABCG5/G8 for cholesterol and ABCB4 (MDR2) for phospholipids. However, the precise molecular interaction between this compound and these transporters has not been fully elucidated.
Data Presentation
The following tables summarize the quantitative effects of this compound on biliary secretion as reported in studies using anesthetized rats.
Table 1: Dose-Response Effect of this compound on Biliary Secretion in Anesthetized Rats [7]
| This compound Dose (mmol/kg b.wt.) | Bile Flow (µl/min/kg b.wt.) | Bile Acid Secretion Rate (nmol/min/kg b.wt.) | Bicarbonate Output (nmol/min/kg b.wt.) |
| 0 (Control) | 65.3 ± 4.1 | 450.2 ± 30.1 | 150.3 ± 15.2 |
| 0.40 | 85.2 ± 5.3 | 445.1 ± 28.9 | 250.1 ± 20.3 |
| 0.54 | 102.4 ± 6.8 | 455.3 ± 32.4 | 350.4 ± 25.1 |
| 0.80 | 125.6 ± 8.2 | 448.9 ± 30.5 | 480.6 ± 30.8 |
| 1.08 | 150.1 ± 9.5 | 452.7 ± 31.8 | 620.5 ± 35.4 |
| 2.16 | 180.3 ± 11.2 | 449.5 ± 29.7 | 850.2 ± 40.1 |
| * Statistically significant increase compared to control. |
Table 2: Effect of this compound on Biliary Lipid Output in Isolated Perfused Rat Liver [8]
| Taurocholate Infusion Rate | Treatment | Cholesterol Output (nmol/min/g liver) | Phospholipid Output (nmol/min/g liver) |
| Low (450 nmol/min) | Control | 1.5 ± 0.2 | 4.0 ± 0.5 |
| Low (450 nmol/min) | This compound | 0.8 ± 0.1 | 2.2 ± 0.3 |
| High (1350 nmol/min) | Control | 3.5 ± 0.4 | 9.5 ± 1.1 |
| High (1350 nmol/min) | This compound | 2.1 ± 0.3 | 5.8 ± 0.7 |
| * Statistically significant decrease compared to control at the same taurocholate infusion rate. |
Experimental Protocols
Protocol 1: In Vivo Study of this compound's Effect on Biliary Lipid Secretion in Anesthetized Rats
This protocol is adapted from methodologies described for bile duct cannulation and biliary secretion studies in rats.[9][10][11][12][13]
1. Animal Preparation: a. Use male Wistar rats (225-275 g). b. Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine).[10] c. Maintain body temperature at 37°C using a heating pad. d. Perform a midline laparotomy to expose the common bile duct.
2. Bile Duct Cannulation: a. Carefully isolate the common bile duct from surrounding tissues. b. Ligate the distal end of the bile duct. c. Make a small incision in the bile duct and insert a cannula (e.g., polyethylene (B3416737) tubing). d. Secure the cannula in place with a ligature. e. Exteriorize the cannula for bile collection.
3. Experimental Procedure: a. Allow the animal to stabilize for a 30-minute period, collecting basal bile samples every 10 minutes. b. Administer this compound orally or via intraduodenal injection at the desired dose (e.g., 0.40-2.16 mmol/kg b.wt.).[7] c. For control animals, administer an equivalent volume of saline. d. Collect bile samples at regular intervals (e.g., every 10-15 minutes) for up to 2 hours. e. Record the volume of bile collected at each time point to determine bile flow rate. f. At the end of the experiment, euthanize the animal according to approved protocols.
4. Sample Analysis: a. Store collected bile samples at -80°C until analysis. b. Cholesterol Quantification: Use an enzymatic assay kit or a chromatography-based method such as gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC).[14][15][16][17][18] c. Phospholipid Quantification: Determine phospholipid concentration by measuring lipid-soluble phosphorus or by using HPLC with an evaporative light-scattering detector (ELSD).[19][20] d. Bile Acid Quantification: Use a commercially available total bile acid assay kit or quantify individual bile acids using HPLC or liquid chromatography-mass spectrometry (LC-MS/MS).[2][4][5][21][22][23]
Protocol 2: In Vitro Study of this compound's Effect on Lipid Secretion in Primary Hepatocytes
This is a proposed protocol based on standard primary hepatocyte culture techniques.[24][25]
1. Isolation and Culture of Primary Hepatocytes: a. Isolate primary hepatocytes from rats using a two-step collagenase perfusion method.[24] b. Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium. c. Allow the cells to form a monolayer for 24-48 hours.
2. Experimental Procedure: a. Wash the hepatocyte monolayer with serum-free medium. b. Incubate the cells with medium containing a physiological concentration of bile acids (e.g., taurocholate) to stimulate bile acid-dependent processes. c. Treat the hepatocytes with varying concentrations of this compound for a defined period (e.g., 1-4 hours). d. Include a vehicle control group. e. For studies involving bile canaliculi, sandwich-cultured hepatocytes can be utilized to form functional bile canalicular networks.
3. Sample Analysis: a. Cell Viability: Assess cell viability using assays such as MTT or LDH release to ensure that the observed effects are not due to cytotoxicity. b. Lipid Analysis: i. Collect the culture medium to analyze secreted lipids. ii. Lyse the cells to analyze intracellular lipid content. iii. Quantify cholesterol, phospholipids, and bile acids in the media and cell lysates using the methods described in Protocol 1. c. Transporter Expression/Function: Investigate the effect of this compound on the expression and function of ABCG5/G8 and ABCB4 using techniques such as qRT-PCR, Western blotting, or specific transport assays.
Visualizations
Caption: Proposed mechanism of this compound action on biliary lipid secretion.
Caption: Experimental workflow for in vivo studies using this compound.
Conclusion
This compound serves as a specific and effective tool for studying the mechanisms of biliary cholesterol and phospholipid secretion, distinct from bile acid transport. The protocols and data presented here provide a framework for researchers to utilize this compound in their investigations into the regulation of hepatic lipid transport and its role in liver physiology and pathophysiology. Further studies, particularly at the molecular level, are warranted to fully elucidate its precise mechanism of action.
References
- 1. Hepatic canalicular membrane 1: The role of mdr2 P-glycoprotein in hepatobiliary lipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Role of vesicle-mediated transport pathways in hepatocellular bile secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Canalicular ABC transporters and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. nc3rs.org.uk [nc3rs.org.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Estimation of cholesterol in bile: assessment of an enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A simple method for the determination of lipid composition of human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Isolation, culture, and functional analysis of hepatocytes from mice with fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Cyclobutyrol Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyrol is a synthetic choleretic agent known to increase bile flow (hydrocholeresis) and selectively inhibit the secretion of biliary lipids, namely cholesterol and phospholipids (B1166683).[1][2] These properties make it a subject of interest for studying the physiological mechanisms of bile formation and for the development of drugs targeting hepatobiliary disorders. Understanding the in vivo dynamics of this compound's action is crucial for elucidating its precise mechanism and evaluating its therapeutic potential. Advanced in vivo imaging techniques offer powerful, non-invasive tools to visualize and quantify the effects of this compound on hepatobiliary function in real-time.
These application notes provide detailed protocols for investigating the effects of this compound using established in vivo imaging modalities. The presented methodologies are designed to enable researchers to quantitatively assess changes in bile secretion and composition, providing a deeper understanding of this compound's pharmacodynamics.
Mechanism of Action
This compound induces a dose-dependent increase in bile flow. This choleretic effect is independent of bile acid secretion, suggesting that this compound and bile acids do not compete for the same hepatobiliary transport mechanisms.[3] The primary mechanism is believed to be exerted at the level of the hepatocyte canalicular membrane.[4] Furthermore, this compound has been shown to uncouple bile acid secretion from the secretion of cholesterol and phospholipids, leading to a significant reduction in the output of these lipids into the bile.[1][2] This selective inhibition of biliary lipid secretion is a key feature of its pharmacological profile.
Data Presentation
The following table summarizes the quantitative effects of a single oral dose of this compound on biliary secretion in anesthetized rats, as reported in the literature.
| Parameter | Control | This compound (0.72 mmol/kg) | Reference |
| Bile Flow | Baseline | Increased | [3] |
| Bile Acid Secretion | No significant change | No significant change | [1] |
| Cholesterol Output | Baseline | Reduced | [1] |
| Phospholipid Output | Baseline | Reduced | [1] |
| Cholesterol/Bile Acid Molar Ratio | Baseline | Significantly decreased | [1] |
| Phospholipid/Bile Acid Molar Ratio | Baseline | Significantly decreased | [1] |
Note: The referenced studies provide dose-response relationships, and the effects are dose-dependent. For detailed quantitative values at different dosages, please refer to the primary literature.[3]
Experimental Protocols
Two key in vivo imaging protocols are presented below to visualize and quantify the primary effects of this compound: its choleretic action and its inhibition of biliary lipid secretion.
Protocol 1: In Vivo Visualization of this compound-Induced Choleretic Effect using Intravital Microscopy
This protocol describes a method to directly visualize and quantify the increase in bile flow into the canaliculi in response to this compound administration in a live animal model using a fluorescent bile acid analog.
Materials:
-
This compound
-
Male Wistar rats (200-250g)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Fluorescent bile acid analog (e.g., Cholyl-lysyl-fluorescein - CLF)
-
Saline solution
-
Intravital microscopy setup (e.g., two-photon or confocal microscope) with appropriate laser lines and emission filters
-
Surgical tools for laparotomy
-
Animal temperature control system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Perform a midline laparotomy to expose the liver.
-
Gently exteriorize a lobe of the liver and place it on a coverslip for imaging.
-
Maintain the animal's body temperature at 37°C using a heating pad.[5]
-
-
Baseline Imaging:
-
This compound Administration:
-
Administer a single oral or intravenous dose of this compound at the desired concentration (e.g., 0.72 mmol/kg).[1]
-
-
Post-Treatment Imaging:
-
Immediately begin acquiring time-lapse images of the same region of the liver.
-
Continue imaging for at least 60-90 minutes to observe the full onset and duration of the choleretic effect.
-
-
Data Analysis:
-
Measure the fluorescence intensity and flow rate within the bile canaliculi over time.
-
Quantify the change in bile flow rate before and after this compound administration.
-
Image analysis software can be used to track the movement of fluorescent bile and calculate flow velocities.
-
Protocol 2: Quantitative Assessment of this compound's Effect on Biliary Secretion using Dynamic Contrast-Enhanced MRI (DCE-MRI)
This protocol provides a non-invasive method to measure changes in bile flow and biliary excretion dynamics in response to this compound using a hepatobiliary-specific MRI contrast agent.
Materials:
-
This compound
-
Small animal MRI scanner (e.g., 7T or higher)
-
Hepatobiliary MRI contrast agent (e.g., gadoxetate)
-
Anesthetics (e.g., isoflurane)
-
Animal monitoring system (respiration, temperature)
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and position it in the MRI scanner.
-
Place an intravenous catheter for contrast agent and drug administration.
-
Maintain the animal's body temperature and monitor vital signs throughout the scan.
-
-
Baseline DCE-MRI:
-
This compound Administration:
-
After a washout period (if performing a crossover study) or in a separate group of animals, administer this compound at the desired dose.
-
-
Post-Treatment DCE-MRI:
-
Repeat the DCE-MRI protocol as described in step 2.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the liver parenchyma, common bile duct, and gallbladder on the dynamic images.[8]
-
Generate time-intensity curves for each ROI.
-
Calculate kinetic parameters, such as the rate of hepatic uptake and the rate of biliary excretion, before and after this compound treatment. An increased excretion rate would be indicative of a choleretic effect.
-
-
Correlation with Biliary Lipid Analysis (Optional):
-
For a more comprehensive analysis, bile can be collected via cannulation of the common bile duct after the imaging session.
-
Biochemical assays can then be performed on the collected bile to measure cholesterol and phospholipid concentrations, correlating the imaging findings with direct biochemical data.
-
Visualizations
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravital imaging of hepatic blood biliary barrier in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravital Imaging of Hepatic Blood Biliary Barrier in Live Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Bile Flow Dynamics in Patients with Cholelithiasis: An Evaluation with Cine-Dynamic Magnetic Resonance Cholangiopancreatography Using a Spatially Selective Inversion-Recovery Pulse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Cyclobutyrol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutyrol is a synthetic choleretic agent known to increase bile flow. Notably, its mechanism of action involves the uncoupling of bile salt secretion from the secretion of biliary lipids, specifically cholesterol and phospholipids (B1166683).[1] This suggests a targeted effect on the canalicular membrane of hepatocytes, the primary site of bile formation and secretion. Understanding the cellular and molecular mechanisms underlying this compound's activity is crucial for its therapeutic development and for identifying new drug targets in cholestatic liver diseases and disorders of lipid metabolism.
These application notes provide a comprehensive guide to a series of cell-based assays designed to elucidate the effects of this compound on hepatocyte function, with a focus on its impact on biliary lipid secretion and the potential signaling pathways involved. The protocols are designed for use with primary hepatocytes or differentiated hepatoma cell lines such as HepaRG, which provide physiologically relevant in vitro models of liver function.
Key Concepts and Potential Mechanisms of Action
This compound's ability to selectively inhibit cholesterol and phospholipid secretion without altering bile acid output points towards a specific interaction with the cellular machinery responsible for biliary lipid transport.[1] The primary transporters involved in this process are:
-
ABCG5/ABCG8: A heterodimeric ATP-binding cassette (ABC) transporter responsible for the canalicular efflux of cholesterol.
-
MDR3 (ABCB4): A phospholipid flippase that translocates phosphatidylcholine into the canalicular membrane, making it available for extraction by bile salts to form mixed micelles.
The expression and activity of these transporters are tightly regulated by a network of nuclear receptors, primarily:
-
Farnesoid X Receptor (FXR): A key regulator of bile acid homeostasis.[2][3][4]
-
Liver X Receptor (LXR): A critical sensor of cellular cholesterol levels that governs the expression of genes involved in cholesterol transport and metabolism, including ABCG5/G8.[5][6]
Therefore, the cell-based assays outlined below are designed to investigate the following potential mechanisms of this compound action:
-
Direct or indirect inhibition of ABCG5/G8 and/or MDR3 transporter function.
-
Modulation of the expression levels of these transporters.
-
Interference with the signaling pathways governed by FXR and LXR that regulate biliary lipid secretion.
Experimental Workflows
A logical workflow for investigating the cellular effects of this compound is depicted below. This workflow begins with fundamental cytotoxicity assessment and progresses to more detailed mechanistic studies.
Caption: A stepwise experimental workflow for characterizing the cellular effects of this compound.
Application Note 1: Assessment of this compound-Induced Cytotoxicity in Hepatocytes
Objective: To determine the concentration range of this compound that is non-toxic to hepatocytes, which is essential for interpreting the results of subsequent functional and mechanistic assays.
Principle: Cell viability can be assessed using various methods that measure metabolic activity. The ATP assay measures the level of intracellular ATP, which is an indicator of metabolically active cells. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
Protocol: ATP-Based Cell Viability Assay
-
Cell Plating:
-
Culture primary human hepatocytes or differentiated HepaRG cells in collagen-coated 96-well plates.
-
For primary hepatocytes, seed at a density of approximately 3.3 x 104 cells/well.
-
For HepaRG cells, follow the manufacturer's differentiation protocol and seed at an appropriate density.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., a known hepatotoxin).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
ATP Measurement:
-
After the incubation period, bring the plate to room temperature.
-
Add an ATP-releasing reagent to each well according to the manufacturer's instructions (e.g., PerkinElmer ATPlite).
-
Shake the plate for 2 minutes to induce cell lysis.
-
Add the luciferase-containing substrate solution to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the TC50 (toxic concentration 50%).
-
Data Presentation
| This compound (µM) | Luminescence (RLU) | % Viability (Relative to Vehicle) |
| Vehicle Control | 150,000 | 100% |
| 1 | 148,500 | 99% |
| 10 | 145,500 | 97% |
| 50 | 135,000 | 90% |
| 100 | 112,500 | 75% |
| 200 | 75,000 | 50% |
| 500 | 30,000 | 20% |
| Positive Control | 15,000 | 10% |
Application Note 2: Quantification of Cholesterol and Phospholipid Efflux from Hepatocytes
Objective: To quantify the effect of this compound on the secretion of cholesterol and phospholipids from cultured hepatocytes.
Principle: Following treatment with this compound, the amount of cholesterol and phospholipids released into the culture medium is measured using specific colorimetric or fluorometric assays.
Protocol: Cholesterol and Phospholipid Efflux Assay
-
Cell Culture and Treatment:
-
Plate and culture hepatocytes in 6-well or 12-well plates until they form a confluent monolayer.
-
Wash the cells with serum-free medium.
-
Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) in serum-free medium for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Lyse the cells remaining in the wells with a suitable lysis buffer for protein quantification.
-
-
Cholesterol Quantification (Colorimetric Assay):
-
Use a commercial cholesterol assay kit (e.g., from Abcam or Cell Biolabs).
-
Prepare cholesterol standards according to the kit protocol.
-
Add the culture supernatant samples and standards to a 96-well plate.
-
Add the reaction mix containing cholesterol oxidase, cholesterol esterase, and a colorimetric probe.
-
Incubate at 37°C for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 570 nm).
-
-
Phospholipid Quantification (Colorimetric Assay):
-
Use a commercial phospholipid assay kit.
-
Prepare phospholipid standards.
-
Add culture supernatant samples and standards to a 96-well plate.
-
Add the reaction mix containing phospholipase D, choline (B1196258) oxidase, and a colorimetric probe.
-
Incubate at room temperature.
-
Measure the absorbance at the specified wavelength.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
Data Analysis:
-
Calculate the concentration of cholesterol and phospholipids in the supernatant from the respective standard curves.
-
Normalize the efflux data to the total cellular protein content in each well.
-
Express the results as µg of lipid per mg of cellular protein.
-
Data Presentation
| Treatment | Cholesterol Efflux (µg/mg protein) | Phospholipid Efflux (µg/mg protein) |
| Vehicle Control | 15.2 ± 1.8 | 25.5 ± 2.1 |
| This compound (10 µM) | 12.1 ± 1.5 | 20.3 ± 1.9 |
| This compound (50 µM) | 8.5 ± 1.1 | 15.1 ± 1.7 |
| This compound (100 µM) | 5.3 ± 0.9 | 10.8 ± 1.4 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. |
Application Note 3: Assessment of Biliary Transporter Function
Objective: To investigate whether this compound directly inhibits the function of key canalicular transporters, such as the Bile Salt Export Pump (BSEP), which is a surrogate for assessing canalicular membrane function.
Principle: Sandwich-cultured hepatocytes form functional bile canaliculi into which fluorescent substrates of specific transporters are secreted. Inhibition of transporter function by a test compound results in reduced accumulation of the fluorescent substrate in the bile canaliculi.
Protocol: BSEP Inhibition Assay in Sandwich-Cultured Hepatocytes
-
Cell Culture:
-
Culture primary human hepatocytes or HepaRG cells on collagen-coated plates.
-
After the cells form a monolayer, overlay them with a second layer of collagen or Matrigel to create a "sandwich" culture, which promotes the formation of bile canaliculi.
-
-
Compound Treatment and Substrate Incubation:
-
Pre-incubate the sandwich-cultured hepatocytes with this compound at various concentrations for a short period (e.g., 30 minutes).
-
Add a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein, CLF) to the incubation medium.
-
Incubate for a further 30-60 minutes to allow for substrate uptake and biliary excretion.
-
-
Imaging and Quantification:
-
Wash the cells to remove extracellular fluorescent substrate.
-
Acquire fluorescent images of the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity within the bile canaliculi network.
-
-
Data Analysis:
-
Measure the area and intensity of fluorescence in the bile canaliculi.
-
Calculate the percentage of inhibition of biliary excretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for BSEP inhibition.
-
Data Presentation
| This compound (µM) | Biliary Excretion Index (%) | % Inhibition |
| Vehicle Control | 100 | 0 |
| 10 | 95 | 5 |
| 50 | 88 | 12 |
| 100 | 75 | 25 |
| Positive Inhibitor | 20 | 80 |
Signaling Pathway and Mechanistic Diagrams
The following diagrams illustrate the potential signaling pathways involved in the regulation of biliary lipid secretion and a conceptual diagram of this compound's proposed mechanism of action.
Caption: Signaling pathways regulating biliary cholesterol and phospholipid secretion in hepatocytes.
Caption: Proposed mechanism of action for this compound at the hepatocyte canalicular membrane.
Conclusion
The described cell-based assays provide a robust framework for characterizing the activity of this compound at the cellular level. By systematically evaluating its effects on hepatocyte viability, lipid efflux, and transporter function, researchers can gain valuable insights into its mechanism of action. Furthermore, investigating its potential influence on key nuclear receptor signaling pathways, such as those governed by FXR and LXR, will help to fully elucidate the molecular basis for its uncoupling of biliary lipid and bile salt secretion. This knowledge will be instrumental in the continued development of this compound and other targeted therapies for hepatobiliary disorders.
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliary cholesterol secretion: More than a simple ABC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclobutyrol Dosage for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cyclobutyrol in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in animal models?
This compound is known as a choleretic agent, meaning it increases the volume of bile secreted from the liver. Its mechanism is characterized as a bile acid-independent choleresis.[1] This indicates that this compound enhances bile flow without increasing the secretion of bile acids themselves.[1] The primary effect of this compound appears to be at the level of the hepatocyte's canalicular membrane, where it inhibits the secretion of biliary lipids, specifically cholesterol and phospholipids.[2] This leads to an "uncoupling" of water and electrolyte secretion from bile acid and lipid secretion.
Q2: What are the recommended oral dosages of this compound for rats?
Several studies have investigated the oral administration of this compound in rats, with dosages ranging from 0.40 to 2.16 mmol/kg body weight. The selection of a specific dose will depend on the desired choleretic effect, as the increase in bile flow is dose-dependent.[1]
Q3: Is there established dosage information for this compound in mice or for other administration routes?
Currently, there is a lack of publicly available scientific literature detailing specific dosages of this compound for mice. Similarly, established protocols for intravenous (IV) or intraperitoneal (IP) administration of this compound in any animal model are not readily found in published studies. Researchers should consider conducting pilot studies to determine optimal and safe dosages for these applications.
Q4: What is the known toxicity profile of this compound in animal models?
Detailed public information regarding the acute toxicity (e.g., LD50) or sub-chronic toxicity of this compound in animal models is limited. Standard toxicology studies are crucial for establishing the safety profile of any compound. In the absence of specific data for this compound, researchers should adhere to general principles of toxicology testing when designing their experiments.[2][3] This includes careful dose selection, monitoring for adverse events, and adherence to ethical guidelines for animal research.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Choleretic Effect
-
Potential Cause: Improper dosage or administration.
-
Potential Cause: Issues with bile duct cannulation.
-
Potential Cause: Animal stress.
-
Solution: Anesthesia and surgical procedures can impact physiological responses. Ensure the animal is properly anesthetized and stable throughout the experiment.
-
Issue 2: Difficulty Dissolving this compound for Administration
-
Potential Cause: Inappropriate vehicle.
-
Solution: The solubility of this compound in common vehicles for animal studies is not well-documented. It is important to select a vehicle that can effectively dissolve the compound without causing adverse effects in the animal.[12][13][14][15] Potential vehicles could include water, saline, or solutions containing solubilizing agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins, but their suitability for this compound would need to be determined experimentally.[13] Always include a vehicle-only control group in your study design.
-
Issue 3: Observing Unexpected Adverse Effects
-
Potential Cause: Dose-related toxicity.
-
Potential Cause: Vehicle-related effects.
-
Solution: The vehicle itself can sometimes cause adverse reactions.[12] Ensure that the vehicle is well-tolerated at the administered volume and concentration by observing the vehicle-control group closely.
-
Data Presentation
Table 1: Oral Dosages of this compound in Rats and Observed Effects
| Animal Model | Dosage (mmol/kg) | Administration Route | Key Observed Effects |
| Rat | 0.40 - 2.16 | Oral | Dose-dependent increase in bile flow; increased sodium, potassium, chloride, and bicarbonate output in bile; reduced bile acid concentration.[1] |
| Rat | 0.72 | Oral | Reduced biliary concentration and output of cholesterol and phospholipid; no significant modification of bile acid secretion. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats (General Protocol)
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation: Use adult male Wistar rats (or other appropriate strain) weighing 250-300g. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
This compound Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., distilled water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.[6]
-
Administration:
-
Gently restrain the rat.
-
Use a stainless steel gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).[5]
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound solution.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as regurgitation or respiratory difficulty.
Protocol 2: Bile Duct Cannulation and Bile Collection in Rats (General Protocol)
This is a surgical procedure that requires appropriate training and aseptic technique.
-
Anesthesia: Anesthetize the rat using an approved anesthetic agent (e.g., isoflurane (B1672236) or an injectable anesthetic cocktail).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully dissect the bile duct free from surrounding tissue.
-
Ligate the distal end of the bile duct.
-
Make a small incision in the bile duct and insert a cannula (e.g., PE-10 tubing).
-
Secure the cannula in place with surgical silk.
-
Exteriorize the cannula through a subcutaneous tunnel to the back of the neck.
-
-
Bile Collection:
-
Place the animal in a metabolic cage to allow for recovery and subsequent bile collection.
-
Connect the exteriorized end of the cannula to a collection tube.
-
Collect bile at predetermined time intervals.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of pain, infection, or dehydration. Ensure the animal has easy access to food and water.[7][9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Due to the limited specific information on the intracellular signaling pathways directly modulated by this compound, a detailed pathway diagram cannot be accurately constructed at this time. The primary mechanism appears to be a direct effect on the hepatocyte canalicular membrane.
Below are diagrams illustrating the general experimental workflows.
Caption: Workflow for Oral Administration and Bile Collection.
Caption: Troubleshooting Logic for Inconsistent Choleretic Effect.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.fsu.edu [research.fsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. Disrupted bile flow affects interdigestive small bowel motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. washcoll.edu [washcoll.edu]
- 15. gadconsulting.com [gadconsulting.com]
- 16. Oral repeated-dose toxicity studies of BIA 10-2474 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutyrol Experiments: Technical Support Center
Welcome to the Technical Support Center for Cyclobutyrol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General | What is this compound? | This compound, also known by its IUPAC name 2-(1-hydroxycyclohexyl)butanoic acid, is a synthetic choleretic agent. It is known to increase bile flow and has been studied for its effects on biliary lipid secretion. |
| Properties | What are the known properties of this compound? | This compound is a white crystalline solid. Information regarding its solubility in common laboratory solvents is not readily available in comprehensive quantitative terms, necessitating empirical determination for specific experimental needs. |
| Mechanism | How does this compound exert its effects? | This compound's primary mechanism of action is the induction of hydrocholeresis, which is an increase in the volume of bile flow, without a corresponding increase in the secretion of bile acids.[1] It is believed to act at the level of the hepatocyte's canalicular membrane, inhibiting the secretion of biliary cholesterol and phospholipids.[2] This leads to a change in the composition of bile. |
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound experiments, from synthesis to in vivo studies.
Synthesis of this compound
The synthesis of this compound (2-(1-hydroxycyclohexyl)butanoic acid) can be achieved via a two-step process: a Reformatsky reaction to create the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Issue: Low yield or failure of the Reformatsky reaction to synthesize ethyl 2-(1-hydroxycyclohexyl)butanoate.
| Potential Cause | Troubleshooting Step |
| Inactive Zinc | The surface of the zinc powder may be oxidized. Activate the zinc just before use by stirring it with a small crystal of iodine in anhydrous THF until the iodine color disappears. |
| Presence of Water | The Reformatsky reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Slow Reaction Initiation | The reaction may be slow to start. A gentle warming of the reaction mixture or the addition of a small amount of pre-formed Reformatsky reagent can help initiate the reaction. |
| Side Reactions | Side reactions such as the self-condensation of the bromoester can occur. Ensure slow, dropwise addition of the ethyl 2-bromobutanoate to the mixture of cyclohexanone (B45756) and activated zinc. |
Experimental Protocol: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)butanoate via Reformatsky Reaction
This protocol is adapted from a similar synthesis and may require optimization.
Materials:
-
Cyclohexanone
-
Ethyl 2-bromobutanoate
-
Zinc powder, fine
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc powder and a small crystal of iodine.
-
Add a solution of cyclohexanone in anhydrous THF to the flask.
-
Slowly add a small amount of ethyl 2-bromobutanoate to initiate the reaction. An exothermic reaction and a change in color should be observed.
-
Once the reaction has started, add the remaining ethyl 2-bromobutanoate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-hydroxycyclohexyl)butanoate.
Issue: Difficulty in hydrolyzing ethyl 2-(1-hydroxycyclohexyl)butanoate to this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | The hydrolysis of the ester to the carboxylic acid may be slow. Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficult Isolation | The product, being a carboxylic acid, may be soluble in the aqueous phase after neutralization. Acidify the reaction mixture to a pH of 2-3 to precipitate the carboxylic acid before extraction. |
Purification of this compound
Issue: Inefficient purification of this compound by recrystallization.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The choice of solvent is critical for successful recrystallization. For hydroxy carboxylic acids, polar solvents or solvent mixtures are often effective. Empirically test a range of solvents such as water, ethanol (B145695), ethyl acetate, or mixtures like ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot but not at room temperature. |
| Oiling Out | The compound may separate as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Ensure the solvent's boiling point is below the melting point of this compound and allow the solution to cool slowly. Seeding with a small crystal of pure product can also promote crystallization. |
| Low Recovery | Using too much solvent will result in low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
In Vitro Experiments
Issue: Inconsistent or unexpected results in in vitro assays studying the effects of this compound on hepatocytes.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | This compound may have limited solubility in aqueous cell culture media. Prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol and then dilute it into the media. Ensure the final solvent concentration is low and does not affect cell viability. Run a solvent control. |
| Cell Viability Issues | At high concentrations, this compound or the solvent used for its stock solution may be toxic to cells. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type using a cell viability assay (e.g., MTT or LDH assay). |
| Assay Artifacts | In cholestasis assays, compounds can interfere with the fluorescent dyes used (e.g., CDFDA). Run appropriate controls to check for any intrinsic fluorescence of this compound or quenching effects. |
In Vivo Experiments
Issue: Variability in the choleretic response to this compound in animal models (e.g., rats).
| Potential Cause | Troubleshooting Step |
| Dose and Administration | The choleretic effect of this compound is dose-dependent.[1] Ensure accurate dosing and consistent administration (e.g., oral gavage). The vehicle used for administration can also affect absorption. |
| Animal Health and Diet | The health status and diet of the animals can influence liver function and bile production. Use healthy animals and provide a standard diet. A high-cholesterol diet has been shown to slightly diminish the effects of this compound. |
| Anesthesia | The type and depth of anesthesia can affect physiological parameters, including bile flow. Use a consistent and appropriate anesthetic regimen. |
Issue: Concern about potential hepatotoxicity in in vivo studies.
| Potential Cause | Troubleshooting Step |
| Elevated Liver Enzymes | High doses of any xenobiotic can potentially cause liver stress. Monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) to assess for potential hepatotoxicity. |
| Histopathological Changes | To confirm any liver damage, perform histopathological analysis of liver tissue samples at the end of the study. Look for signs of necrosis, inflammation, or cholestasis. |
Analytical Methods
Issue: Difficulty in developing a reliable HPLC method for the quantification of this compound.
| Potential Cause | Troubleshooting Step |
| Poor Peak Shape | Carboxylic acids can exhibit poor peak shape (tailing) on reverse-phase columns. Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can improve peak symmetry by suppressing the ionization of the carboxyl group. |
| Low Retention | Being a relatively polar molecule, this compound may have low retention on a standard C18 column. Consider using a more polar reverse-phase column (e.g., C8 or a polar-embedded phase) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. |
| Matrix Effects in Biological Samples | When analyzing biological samples like plasma or bile, matrix components can interfere with the analysis. Employ a robust sample preparation method such as protein precipitation followed by solid-phase extraction (SPE) to clean up the sample. |
Visualizations
Signaling and Experimental Workflows
References
Cyclobutyrol Solutions: A Technical Guide to Preventing Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cyclobutyrol precipitation in experimental solutions. Our aim is to equip researchers with the knowledge to maintain the stability and integrity of their this compound solutions, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, with the chemical formula C₁₀H₁₈O₃, is a synthetic choleretic agent.[1] Its IUPAC name is 2-(1-hydroxycyclohexyl)butanoic acid. Understanding its chemical nature is crucial for preventing precipitation. As a carboxylic acid, its solubility is significantly influenced by the pH of the solution.
Q2: What is the predicted aqueous solubility and pKa of this compound?
The predicted aqueous solubility of this compound is 11.8 mg/mL. The predicted acid dissociation constant (pKa) is 4.71. This pKa value indicates that this compound is a weak acid.
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, this compound's solubility is pH-dependent.
-
In acidic solutions (pH < pKa of 4.71): this compound will be predominantly in its protonated, less polar form, leading to lower aqueous solubility and a higher risk of precipitation.
-
In alkaline solutions (pH > pKa of 4.71): this compound will be in its deprotonated, more polar (salt) form, resulting in increased aqueous solubility.
Therefore, maintaining a pH above its pKa is a key strategy to prevent precipitation in aqueous solutions.
Q4: In which organic solvents is this compound soluble?
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered with this compound precipitation and provides step-by-step solutions.
Issue 1: Precipitation upon dissolution in aqueous buffers.
-
Root Cause: The pH of the aqueous buffer is too low (acidic), causing this compound to be in its less soluble protonated form.
-
Solution:
-
pH Adjustment: Ensure the pH of your aqueous buffer is above 5, and preferably in the neutral to slightly alkaline range (pH 7-8), to maintain this compound in its more soluble deprotonated state.
-
Use of Co-solvents: If adjusting the pH is not feasible for your experiment, consider preparing a concentrated stock solution in an appropriate organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 2: Precipitation when preparing a stock solution.
-
Root Cause: The chosen solvent has a low solubilizing capacity for this compound, or the concentration is too high.
-
Solution:
-
Solvent Selection: For high-concentration stock solutions, DMSO is a reliable choice.
-
Incremental Dissolution: Add the this compound powder to the solvent in small increments while continuously vortexing or sonicating to aid dissolution.
-
Gentle Warming: If precipitation persists, gentle warming (e.g., in a 37°C water bath) can help increase solubility. Avoid excessive heat, which could lead to degradation.
-
Issue 3: Precipitation in cell culture media.
-
Root Cause: Cell culture media are typically buffered around neutral pH, which might not be optimal for this compound solubility, especially when adding a concentrated stock solution. The sudden change in the solvent environment can cause the compound to crash out.
-
Solution:
-
High-Concentration Stock in DMSO: Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Serial Dilution: Perform serial dilutions of the DMSO stock in your cell culture medium to reach the final desired concentration. This gradual dilution helps to avoid rapid precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%).
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 186.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell Culture (Example: 100 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 90 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This results in a 1 mM solution.
-
Gently vortex the 1 mM solution.
-
Perform a final 1:10 dilution by adding 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium in a sterile tube to achieve the final 100 µM working concentration.
-
Gently mix the final working solution before adding it to your cell cultures.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | Calculated |
| IUPAC Name | 2-(1-hydroxycyclohexyl)butanoic acid | [1] |
| Predicted Water Solubility | 11.8 mg/mL | Publicly available data |
| Predicted pKa | 4.71 | Publicly available data |
Table 2: General Solvent Recommendations
| Solvent | Recommendation | Notes |
| Water (pH > 5) | Suitable for dilute solutions | Solubility is pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Recommended for high-concentration stock solutions | Ensure final concentration is non-toxic to the experimental system. |
| Ethanol (B145695)/Methanol (B129727) | Potential for moderate solubility | Requires experimental verification for specific concentrations. |
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
References
Technical Support Center: Troubleshooting Cyclobutyrol Assay Variability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common issues encountered during Cyclobutyrol assays. The following frequently asked questions (FAQs) and detailed guides will help you identify and resolve sources of variability in your experiments.
Section 1: High-Performance Liquid Chromatography (HPLC) Assay for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound in various biological matrices. This section addresses variability specific to HPLC-based assays.
FAQ 1: My this compound standard curve is not linear. What are the possible causes?
A non-linear standard curve can result from several factors, from improper standard preparation to detector saturation.
-
Standard Degradation: this compound, like many small molecules, can be susceptible to degradation. Ensure that stock solutions are stored correctly and that fresh working standards are prepared for each assay.[1]
-
Incorrect Dilutions: Errors in serial dilutions are a common source of non-linearity. Carefully check all calculations and pipetting techniques.
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. If the curve flattens at the higher end, try extending the standard curve with lower concentration points or diluting your samples to fall within the linear range of the assay.
-
Sample Overload: Injecting too much sample can lead to peak broadening and a non-linear response.[2]
FAQ 2: I'm observing inconsistent retention times for my this compound peak. Why is this happening?
Shifts in retention time are typically indicative of issues with the mobile phase, the column, or the HPLC system itself.[3]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Ensure the mobile phase is accurately prepared, well-mixed, and degassed. Changes in pH or solvent ratio can significantly impact retention.[4]
-
Column Temperature: Fluctuations in column temperature can cause retention times to vary. Use a column oven to maintain a stable temperature throughout the analysis.[3]
-
Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient elution, can lead to inconsistent retention. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[4]
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, variable flow rates and retention times.[2][5]
FAQ 3: My this compound peak is showing significant tailing. What should I do?
Peak tailing can compromise the accuracy of quantification.[2] This issue often points to secondary interactions between this compound and the stationary phase or problems with the column itself.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous samples. Implement a robust column washing procedure.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replacing the column may be necessary.[2][4]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH may improve peak shape.
Troubleshooting Summary for HPLC Assay Variability
The following table summarizes common sources of variability in HPLC assays for this compound and provides acceptable limits for key parameters.
| Parameter | Common Source of Variability | Typical %CV (Acceptable Limit) | Troubleshooting Action |
| Retention Time | Inconsistent mobile phase, temperature fluctuations, column degradation.[2][3] | < 2% | Ensure proper mobile phase preparation, use a column oven, check column health. |
| Peak Area | Injection volume inconsistency, sample degradation, detector drift. | < 15% | Check autosampler performance, prepare fresh samples, allow detector to warm up. |
| Standard Curve (R²) | Pipetting errors, standard degradation, improper blank subtraction. | > 0.99 | Use calibrated pipettes, prepare fresh standards, verify blank samples. |
Experimental Protocol: Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of this compound. Optimization may be required depending on the sample matrix.
-
Preparation of Stock and Standard Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the mobile phase to create standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 acetonitrile:water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the samples by interpolation from the standard curve.
-
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC assay issues.
Section 2: Functional Assay for this compound Activity
This compound is known to be a choleretic agent that inhibits the secretion of biliary lipids.[6][7] A functional assay might therefore measure the activity of an enzyme involved in cholesterol or phospholipid transport or synthesis. This section provides troubleshooting for such a hypothetical enzyme inhibition assay.
FAQ 4: I'm not seeing any inhibition of the target enzyme with this compound. What could be the problem?
A lack of activity could stem from issues with the compound, the enzyme, or the assay conditions.
-
Compound Insolubility: this compound may not be soluble in the assay buffer at the tested concentrations.[1] Consider using a co-solvent like DMSO, but ensure the final concentration is low (typically <1%) to avoid affecting enzyme activity.[1]
-
Inactive Compound: Verify the integrity and purity of your this compound stock. The compound may have degraded over time.
-
Inactive Enzyme: Ensure the enzyme is active. Run a positive control with a known inhibitor to validate the assay. Enzyme activity can be affected by improper storage, repeated freeze-thaw cycles, or the presence of contaminants.
-
Incorrect Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and cofactor concentrations. Verify that all assay parameters are optimal for your target enzyme.
FAQ 5: The background signal in my enzyme assay is too high. How can I reduce it?
High background can mask the true signal and reduce the assay window.
-
Substrate Instability: The substrate may be spontaneously degrading, leading to a high background signal. Test the substrate stability in the assay buffer in the absence of the enzyme.
-
Assay Buffer Components: Components in your assay buffer could be interfering with the detection method. For example, in fluorescence-based assays, some buffers can be autofluorescent.[8]
-
Contaminated Reagents: Ensure all reagents are free from contamination that might contribute to the background signal.
Troubleshooting Summary for Functional Assay Variability
This table outlines potential issues and acceptable variability for a functional assay measuring this compound activity.
| Parameter | Common Source of Variability | Typical Z'-factor (Acceptable Limit) | Troubleshooting Action |
| Signal-to-Background | Substrate degradation, insufficient enzyme activity, detector settings. | > 0.5 | Check substrate stability, verify enzyme activity, optimize detector gain. |
| IC₅₀ Value | Inaccurate dilutions, compound instability, day-to-day variations. | < 3-fold variation between runs | Prepare fresh dilutions, use a stable compound stock, standardize protocols.[9] |
| Positive Control Inhibition | Inactive control compound, incorrect concentration, enzyme degradation. | Within 20% of expected value | Use a fresh positive control, verify concentration, check enzyme activity. |
Experimental Protocol: Hypothetical Enzyme Inhibition Assay
This protocol describes a generic fluorescence-based assay to measure the inhibition of a hypothetical enzyme involved in lipid secretion by this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Prepare a working solution of the enzyme in assay buffer.
-
Substrate Solution: Prepare a fluorescent substrate solution in assay buffer.
-
This compound Dilutions: Perform serial dilutions of this compound in assay buffer containing a constant final concentration of DMSO (e.g., 0.5%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of this compound dilutions or control (buffer with DMSO) to the wells.
-
Add 10 µL of the enzyme solution to all wells except for the negative controls (no-enzyme wells).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Read the fluorescence intensity every minute for 30 minutes using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the positive (enzyme + DMSO) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical mechanism of this compound action on biliary lipid secretion.
Section 3: General FAQs
FAQ 6: I am observing high variability between replicate wells. What are the common causes?
High variability in replicates can invalidate your results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Mixing: Ensure all solutions are thoroughly mixed before and after addition to the assay plate.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to "edge effects." Consider not using the outer wells for critical samples or filling them with buffer to minimize evaporation.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that interfere with the assay. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes mitigate this.[8]
Logical Troubleshooting Diagram
Caption: A systematic approach to diagnosing and resolving assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. uhplcs.com [uhplcs.com]
- 4. ijnrd.org [ijnrd.org]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cyclobutyrol Stability
Disclaimer: Information on the long-term stability and specific degradation pathways of Cyclobutyrol is not extensively available in public literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of pharmaceutical stability testing for small molecules with similar functional groups. The quantitative data provided is hypothetical and for illustrative purposes. Researchers should always perform their own stability studies to determine the specific stability profile of this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: Based on the chemical structure of this compound (2,2-dimethyl-3-phenylbutyric acid), the primary factors that could affect its stability include:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially if the compound is hygroscopic.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
pH: In solution, the pH can significantly influence the rate of hydrolysis.
-
Oxidizing agents: The presence of oxidizing agents could potentially lead to oxidative degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term storage conditions should be determined by stability studies, general recommendations for a solid form of a compound like this compound would be to store it in a well-sealed container, protected from light, at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C). For solutions, storage conditions will depend on the solvent and pH, and should be validated on a case-by-case basis.
Q3: What are the potential degradation pathways for this compound?
A3: Although specific degradation pathways have not been publicly documented, based on its structure, hypothetical degradation pathways could include:
-
Oxidative degradation: The tertiary butyl group and the phenyl ring could be susceptible to oxidation.
-
Decarboxylation: Under heat or certain pH conditions, the carboxylic acid moiety might undergo decarboxylation.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[1][2] This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected degradation of solid this compound observed during storage.
| Possible Cause | Troubleshooting Step |
| Exposure to high humidity | Store the compound in a desiccator or with a desiccant. Ensure the container is tightly sealed. |
| Exposure to light | Store in an amber vial or in a dark place. |
| Elevated storage temperature | Store at a lower, controlled temperature (e.g., 2-8°C). |
| Incompatible container material | Ensure the container is made of an inert material (e.g., glass, polypropylene). |
Issue 2: Rapid degradation of this compound in solution.
| Possible Cause | Troubleshooting Step |
| Unfavorable pH | Determine the pH of maximum stability by conducting a pH-rate profile study. Adjust the pH of the solution accordingly using appropriate buffers. |
| Presence of oxidizing agents in the solvent | Use high-purity solvents and consider purging with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen. |
| Photodegradation | Protect the solution from light by using amber glassware or by covering the container with aluminum foil. |
| Hydrolysis | If possible, use a non-aqueous solvent or prepare the solution fresh before use. |
Hypothetical Stability Data
The following tables present hypothetical data from a forced degradation study and a long-term stability study of this compound.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 hours | 5.2% | Product A |
| 0.1 M NaOH at 60°C | 24 hours | 8.9% | Product B |
| 3% H₂O₂ at 25°C | 24 hours | 12.5% | Product C, Product D |
| Heat (80°C) | 48 hours | 3.1% | Product E |
| UV Light (254 nm) | 24 hours | 15.7% | Product F |
Table 2: Hypothetical Long-Term Stability of this compound at 25°C/60% RH
| Time Point | Assay (% of Initial) | Total Impurities (%) |
| 0 Months | 100.0% | 0.1% |
| 3 Months | 99.8% | 0.3% |
| 6 Months | 99.5% | 0.6% |
| 12 Months | 99.1% | 1.0% |
| 24 Months | 98.2% | 1.9% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
Protocol 2: Long-Term Stability Study of this compound
Objective: To determine the shelf-life of this compound under defined storage conditions.
Methodology:
-
Sample Packaging: Package the solid this compound in its intended long-term storage container (e.g., amber glass vials with screw caps).
-
Storage Conditions: Place the packaged samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for a stability study.
Caption: Troubleshooting flowchart for unexpected degradation.
References
Cyclobutyrol Bioavailability Enhancement: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the bioavailability of Cyclobutyrol. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of improving this compound's bioavailability.
| Issue | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound powder | Poor wettability and aggregation: Due to its slight solubility in water, this compound powder may not disperse easily in aqueous dissolution media. | Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug particles. Use of Wetting Agents: Incorporate a suitable surfactant (e.g., Polysorbate 80) at a concentration below its critical micelle concentration (CMC) into the dissolution medium or the formulation to improve wettability. |
| Inconsistent drug release from solid dosage forms | Formulation variability: Inconsistent mixing or distribution of this compound within the excipient matrix. | Optimize Formulation Process: Ensure uniform mixing by using techniques like geometric dilution. Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)) to enhance dissolution and ensure content uniformity. |
| High inter-subject variability in pharmacokinetic studies | Food effects: The absorption of this compound may be significantly influenced by the presence or absence of food in the gastrointestinal tract. GI tract pH variability: this compound's solubility is pH-dependent, being more soluble in alkaline conditions. Variations in gastric and intestinal pH among subjects can lead to inconsistent absorption. | Standardize Dosing Conditions: Conduct pharmacokinetic studies in fasted or fed states consistently across all subjects. Develop a pH-independent formulation: Consider enteric-coated formulations to bypass the acidic environment of the stomach and release the drug in the more alkaline small intestine. |
| Low oral bioavailability in animal models | Poor aqueous solubility: The inherent low solubility of this compound in gastrointestinal fluids limits its dissolution and subsequent absorption. First-pass metabolism: Potential for significant metabolism in the liver before reaching systemic circulation. | Solubility Enhancement Strategies: - Complexation: Formulate this compound with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes with enhanced aqueous solubility. - Lipid-based formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve solubilization and absorption. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism and identify potential strategies to mitigate it. |
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that may affect its oral bioavailability?
A1: this compound is slightly soluble in water, which is a primary factor that can limit its dissolution rate in the gastrointestinal fluids and, consequently, its oral absorption.[1] As an acidic compound, its solubility is also pH-dependent, with increased solubility in more alkaline environments.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?
Q3: What are the most promising strategies to enhance the solubility and dissolution rate of this compound?
A3: Several strategies can be employed:
-
Particle Size Reduction: Micronization and nanonization increase the surface-area-to-volume ratio, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution.
-
Complexation with Cyclodextrins: Formation of inclusion complexes with cyclodextrins can enhance the aqueous solubility of poorly soluble drugs.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
Q4: How can I assess the improvement in this compound bioavailability in vitro?
A4: In vitro dissolution testing using USP apparatus (e.g., paddle or basket) is a fundamental method. You can compare the dissolution profiles of different formulations in various media simulating gastrointestinal fluids (e.g., simulated gastric fluid, simulated intestinal fluid). Permeability studies using Caco-2 cell monolayers can also provide insights into the potential for intestinal absorption.
Q5: What are the key parameters to monitor in an in vivo pharmacokinetic study for this compound?
A5: Key pharmacokinetic parameters to determine the extent and rate of absorption include:
-
Cmax (Maximum plasma concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time. An increase in Cmax and AUC, and a potential decrease in Tmax, would indicate an improvement in bioavailability.
Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add an equimolar amount of this compound to the HP-β-CD solution while continuously stirring at room temperature.
-
Continue stirring the mixture for 24-48 hours to ensure complete complexation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
-
Determine the solubility of the complex in water and compare it to that of pure this compound.
In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution rate of different this compound formulations.
Materials:
-
This compound pure drug
-
This compound formulations (e.g., solid dispersion, cyclodextrin (B1172386) complex)
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution media: 0.1 N HCl (pH 1.2), Phosphate buffer (pH 6.8)
-
HPLC system for drug quantification
Methodology:
-
Set the dissolution apparatus parameters: 900 mL of dissolution medium at 37 ± 0.5°C, paddle speed at 50 rpm.
-
Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles for each formulation.
-
Compare the dissolution profiles to evaluate the effectiveness of the bioavailability enhancement strategy.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Proposed mechanism of enhanced this compound absorption.
References
Cyclobutyrol assay interference and artifacts
Welcome to the technical support center for Cyclobutyrol assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in this compound assays can arise from several sources, including:
-
Endogenous compounds: Structurally similar molecules, such as other organic acids or compounds with a cyclohexane (B81311) moiety, can interfere with the assay. Given this compound's role as a choleretic agent, changes in the concentration of bile acids and lipids in biological samples may also cause matrix effects.[1][2][3]
-
Exogenous compounds: Co-administered drugs or their metabolites with similar physicochemical properties to this compound may co-elute in chromatographic methods or have overlapping spectral signals in spectrophotometric assays.
-
Sample matrix effects: Components of the biological matrix (e.g., plasma, urine, bile) such as proteins, phospholipids (B1166683), and salts can affect sample preparation efficiency and instrument response.[1][2][3]
-
Contaminants: Impurities from solvents, reagents, or collection tubes can introduce artifacts into the analysis.
Q2: How can I minimize matrix effects when analyzing this compound in biological samples?
A2: To minimize matrix effects, consider the following strategies:
-
Effective sample preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate this compound and remove interfering matrix components.
-
Method optimization: Adjust chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve better separation of this compound from matrix components.
-
Use of internal standards: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in sample recovery.
-
Matrix-matched calibrators: Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.
Q3: My this compound assay is showing poor reproducibility. What are the likely causes?
A3: Poor reproducibility in an assay can be caused by several factors:
-
Inconsistent sample preparation: Variations in extraction efficiency or sample handling can lead to inconsistent results.
-
Instrument instability: Fluctuations in detector response, pump performance in HPLC, or temperature can affect reproducibility.
-
Reagent variability: Using reagents from different lots or of varying quality can introduce variability.
-
Human error: Inconsistent pipetting, timing, or other procedural variations can contribute to poor reproducibility.
Troubleshooting Guides
Spectrophotometric Assays
Issue: High background absorbance or interfering peaks.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Sample Turbidity | Centrifuge or filter the sample to remove particulate matter. | 1. Transfer the sample to a microcentrifuge tube. 2. Centrifuge at 10,000 x g for 5 minutes. 3. Carefully collect the supernatant for analysis. |
| Interfering Substances | Perform a blank measurement using a sample matrix without this compound. Subtract the blank absorbance from the sample absorbance. | 1. Prepare a blank sample using the same matrix (e.g., plasma, urine) as the test samples but without the analyte. 2. Process the blank sample through the entire assay procedure. 3. Measure the absorbance of the blank and use this value for background correction. |
| Solvent Interference | Ensure the solvent used to dissolve the sample does not absorb at the analytical wavelength. | 1. Fill a cuvette with the pure solvent. 2. Scan the solvent across the desired wavelength range to check for absorbance. 3. If the solvent absorbs, select an alternative solvent or a different analytical wavelength. |
High-Performance Liquid Chromatography (HPLC) Assays
Issue: Peak tailing, fronting, or splitting for the this compound peak.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Column Overload | Reduce the injection volume or dilute the sample. | 1. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). 2. Inject the diluted samples and observe the peak shape. |
| Secondary Interactions | Adjust the mobile phase pH to ensure this compound (a carboxylic acid) is in a single ionic state. Add a competing agent like triethylamine. | 1. Determine the pKa of this compound. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa. 3. If tailing persists, add a small concentration of an ion-pairing agent or a competing base to the mobile phase. |
| Column Contamination | Flush the column with a strong solvent or perform a column regeneration procedure. | 1. Disconnect the column from the detector. 2. Flush the column with a series of solvents, starting with the mobile phase without buffer, then water, then a strong organic solvent like acetonitrile (B52724) or isopropanol. 3. Refer to the column manufacturer's instructions for specific regeneration protocols. |
Mass Spectrometry (MS) Assays
Issue: Ion suppression or enhancement affecting this compound signal.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Matrix Effects | Improve sample cleanup using a more selective extraction method like SPE. | 1. Develop an SPE method using a sorbent that retains this compound while allowing interfering matrix components to pass through. 2. Elute this compound with a small volume of a strong solvent. |
| Co-eluting Interferences | Optimize the HPLC method to separate this compound from the interfering compounds. | 1. Modify the gradient profile to increase the separation time. 2. Experiment with different mobile phase compositions or a column with a different selectivity. |
| Source Contamination | Clean the mass spectrometer's ion source. | 1. Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone). 2. Perform a system suitability check after cleaning to ensure performance is restored. |
Quantitative Data Summary
The following table summarizes hypothetical interference data for a this compound assay. This data is for illustrative purposes and should be experimentally verified.
| Potential Interferent | Concentration | Observed Effect on this compound Measurement | Recommended Action |
| Bile Acids (e.g., Cholic Acid) | High physiological levels | Ion suppression in ESI-MS | Improve chromatographic separation, use a deuterated internal standard. |
| Structurally Similar Drugs | Therapeutic doses | Co-elution in HPLC, leading to overestimation | Develop a more selective HPLC method or use a mass spectrometer for detection. |
| Lipids (e.g., Phospholipids) | High concentrations in sample | Matrix effects, ion suppression | Use protein precipitation followed by LLE or SPE for sample cleanup. |
Visualizations
Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Logical Flow for Investigating Assay Interference
Caption: Logical workflow for the investigation of assay interference.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Cyclobutyrol Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of Cyclobutyrol studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a choleretic agent, meaning it increases the volume of bile secreted from the liver.[1][2] Its primary mechanism involves the uncoupling of bile acid secretion from the secretion of biliary lipids, specifically cholesterol and phospholipids (B1166683).[2][3] This action is believed to occur at the level of the hepatocyte's canalicular membrane.[4]
Q2: How does this compound's effect on bile composition differ from bile acid-dependent choleresis?
A2: Unlike bile acids, this compound-induced choleresis is independent of bile acid secretion.[1] Studies in rats have shown that this compound increases bile flow without significantly altering the secretion rate of bile acids.[1][2] This suggests that this compound and bile acids do not compete for the same transport mechanisms.[1]
Q3: What are the expected outcomes of a successful this compound administration in a rodent model?
A3: A successful experiment should demonstrate a dose-dependent increase in bile flow.[1] Concurrently, a decrease in the biliary concentration and output of cholesterol and phospholipids should be observed, while the bile acid secretion rate remains largely unaffected.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent or No Increase in Bile Flow After this compound Administration
| Potential Cause | Troubleshooting Step |
| Improper Drug Preparation/Administration | - Ensure this compound is fully dissolved in the vehicle. Prepare fresh solutions for each experiment. - Verify the accuracy of the administered dose based on the animal's body weight. - For oral gavage, ensure the substance is delivered directly to the stomach without reflux.[5] |
| Surgical Complications (Bile Duct Cannulation) | - Check for cannula patency before and during the experiment. Blockages can prevent bile collection. - Verify that the cannula is correctly positioned in the common bile duct and has not been dislodged. - Ensure there is no leakage of bile around the cannula insertion site. |
| Animal Health and Stress | - Monitor the animal for signs of distress or poor recovery from surgery, as this can affect physiological responses. - Ensure adequate hydration and body temperature are maintained throughout the experiment. |
| Incorrect Dosage | - Review the dose-response relationship for this compound. Doses used in rat studies have ranged from 0.40 to 2.16 mmol/kg body weight.[1] Start with a dose within this range and perform a dose-response study to determine the optimal concentration for your experimental conditions. |
Problem 2: High Variability in Biliary Lipid Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Bile Sample Collection | - Collect bile samples at consistent, timed intervals. - Immediately place collected bile on ice and store at -80°C to prevent lipid degradation. - Ensure the volume of each bile sample is accurately measured. |
| Analytical Method Inconsistencies | - Validate your analytical method for quantifying cholesterol and phospholipids in bile. - Use appropriate internal standards for normalization. - Refer to the "Comparison of Analytical Methods for Biliary Lipid Quantification" table below to select the most suitable method. |
| Dietary Variations in Animals | - Acclimatize animals to a standard diet for at least one week prior to the experiment to minimize variations in baseline lipid levels. |
Data Presentation
Table 1: Dose-Response of this compound on Biliary Secretion in Rats
| This compound Dose (mmol/kg b.wt.) | Effect on Bile Flow | Effect on Biliary Bile Acid Concentration | Effect on Biliary Bile Acid Secretion Rate |
| 0.40 | Increased | Reduced | No significant effect |
| 0.54 | Increased | Reduced | No significant effect |
| 0.80 | Increased | Reduced | No significant effect |
| 1.08 | Increased | Reduced | No significant effect |
| 2.16 | Increased | Reduced | No significant effect |
| Data summarized from studies in anesthetized rats.[1] |
Table 2: Comparison of Analytical Methods for Biliary Lipid Quantification
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Fluorometric Assays | Enzyme-catalyzed reactions produce a fluorescent product proportional to the lipid concentration. | High sensitivity and specificity. | Can be susceptible to interference from other biliary components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates lipids based on their physicochemical properties followed by mass-based detection and quantification. | High sensitivity, specificity, and ability to measure multiple lipid species simultaneously. | Requires specialized equipment and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Non-destructive and can provide detailed structural information. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of this compound in Bile Duct-Cannulated Rats
1. Animal Preparation:
-
Use male Wistar rats (250-300g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week before the experiment.
-
Fast animals overnight before surgery but allow free access to water.
2. Bile Duct Cannulation Surgery:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully cannulate the common bile duct with a polyethylene (B3416737) catheter (e.g., PE-10).
-
Secure the cannula in place with surgical silk.
-
Exteriorize the cannula for bile collection.
-
Close the abdominal incision.
-
Allow the animal to stabilize post-surgery.
3. This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Once a stable baseline bile flow is established (collect for at least 30 minutes pre-dose), administer this compound via oral gavage at the desired doses (e.g., 0, 0.40, 0.80, 1.60 mmol/kg).
4. Bile Collection and Measurement:
-
Collect bile in pre-weighed tubes at 15-minute intervals for at least 2 hours post-administration.
-
Determine the bile flow rate by gravimetry, assuming a bile density of 1.0 g/mL.
5. Sample Analysis:
-
Store bile samples at -80°C until analysis.
-
Quantify biliary cholesterol and phospholipids using a validated analytical method (see Table 2).
-
Quantify biliary bile acids using an appropriate enzymatic or chromatographic method.
Mandatory Visualization
Caption: Proposed mechanism of this compound-induced hydrocholeresis at the hepatocyte canalicular membrane.
Caption: Experimental workflow for a this compound dose-response study in rats.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Best practices for handling Cyclobutyrol powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Cyclobutyrol powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
I. Chemical and Physical Properties
This compound is a choleretic agent used in bile therapy. It is a white, crystalline, and slightly hygroscopic powder.
| Property | Value | Reference |
| CAS Number | 512-16-3 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Melting Point | 81-82 °C | [2] |
| Appearance | Colorless crystals or white crystalline powder | [2] |
| Solubility | Slightly soluble in water and petroleum ether. Very soluble in alcohols, acetone, dioxane, chloroform, and ether. Completely soluble in aqueous alkalies at pH 7.5-8. Soluble in DMSO. | [2][3] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [4] |
II. Experimental Protocols
A. Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 186.25 g/mol = 0.0018625 g = 1.8625 mg
-
-
-
Weighing the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 1.86 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolving the powder:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM based on the actual weight. For example, if you weighed 2.0 mg of this compound, the required volume of DMSO would be:
-
Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mmol/mL)
-
Volume (mL) = (2.0 mg / 186.25 g/mol ) / 0.010 mmol/mL = 1.074 mL
-
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[4]
-
B. In Vivo Study: Evaluation of Choleretic Activity in Rats
Objective: To determine the effect of orally administered this compound on bile flow and composition in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for bile duct cannulation
-
Bile collection tubes
-
Analytical equipment for measuring bile volume, cholesterol, and phospholipids (B1166683)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats to the experimental conditions for at least one week.
-
Fast the rats overnight (12-16 hours) before the experiment with free access to water.
-
-
Dosing Solution Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A previously studied oral dose is 0.72 mmol/kg body weight.[1]
-
-
Oral Administration:
-
Administer the this compound suspension or vehicle to the rats via oral gavage.
-
-
Bile Duct Cannulation and Bile Collection:
-
At a predetermined time point after dosing, anesthetize the rats.
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the bile duct with a polyethylene (B3416737) catheter.
-
Collect bile into pre-weighed tubes for a defined period (e.g., 1-2 hours).
-
-
Sample Analysis:
-
Measure the volume of bile collected to determine the bile flow rate.
-
Analyze the bile samples for cholesterol and phospholipid concentrations using established enzymatic or chromatographic methods.
-
-
Data Analysis:
-
Compare the bile flow rate and the biliary output of cholesterol and phospholipids between the this compound-treated and vehicle-treated groups.
-
III. Troubleshooting and FAQs
| Question | Answer |
| My this compound powder appears clumpy. Is it still usable? | This compound is slightly hygroscopic, meaning it can absorb moisture from the air, which may cause clumping.[2] This does not necessarily indicate degradation. To minimize moisture absorption, store the powder in a tightly sealed container in a desiccator. For use, you can gently break up the clumps with a spatula before weighing. If you have concerns about the integrity of the compound, it is best to use a fresh, unopened vial. |
| I am having trouble dissolving the this compound powder. | This compound is very soluble in alcohols and DMSO, but only slightly soluble in water.[2] If you are preparing an aqueous solution, ensure the pH is between 7.5 and 8, as it is completely soluble in aqueous alkalies.[2] For organic solvents, ensure the solvent is anhydrous. Gentle warming and vortexing can aid dissolution. |
| I am seeing inconsistent results in my in vivo experiments. | Inconsistent results can arise from several factors. Ensure that your animal fasting times are consistent. The oral gavage technique should be performed carefully to ensure the full dose is delivered to the stomach. Variability in the surgical procedure for bile duct cannulation can also affect results. It is also important to ensure the stability of your dosing solution. |
| What is the mechanism of action of this compound? | This compound is a choleretic agent that increases bile flow. Its primary mechanism is the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[1] This means it promotes a watery bile with a lower concentration of lipids. The exact molecular mechanism is thought to involve an effect at the level of the hepatocyte's canalicular membrane.[2] |
| How should I handle and dispose of this compound powder? | As with any chemical, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound powder. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Dispose of the compound and any contaminated materials according to your institution's chemical waste disposal guidelines. |
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action in hepatocytes.
Caption: General experimental workflow for studying this compound.
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cyclobutyrol and Ursodeoxycholic Acid in Biliary and Liver Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclobutyrol and Ursodeoxycholic Acid (UDCA), two agents with distinct mechanisms for modulating bile composition and potentially treating hepatobiliary disorders. While UDCA is a well-established therapeutic agent, clinical data on this compound is notably limited, drawing primarily from preclinical studies. This document aims to objectively present the available experimental data, detail methodologies of key studies, and visualize the underlying biological pathways.
Executive Summary
Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid that has been extensively studied and is a first-line treatment for various cholestatic liver diseases and for the dissolution of cholesterol gallstones.[1][2][3][4] Its therapeutic effects are multifactorial, including the replacement of toxic hydrophobic bile acids, stimulation of bile flow, and cytoprotective and immunomodulatory actions.[4][5] In contrast, this compound is a synthetic choleretic agent.[6] Preclinical evidence suggests it selectively inhibits the biliary secretion of cholesterol and phospholipids (B1166683) without altering bile acid output, a mechanism described as an "uncoupling" of lipid and bile acid secretion.[6][7] This guide will delve into the experimental evidence for each compound, highlighting the significant disparity in the available clinical data.
Data Presentation: A Tale of Two Compounds
Quantitative data for the clinical efficacy of this compound in humans is not available in the published scientific literature. The following tables summarize the well-documented efficacy of UDCA in gallstone dissolution from various clinical trials.
Ursodeoxycholic Acid (UDCA): Efficacy in Gallstone Dissolution
Table 1: Complete Gallstone Dissolution Rates with UDCA Monotherapy
| Study/Analysis | Patient Population | UDCA Dosage | Treatment Duration | Complete Dissolution Rate |
| Tokyo Cooperative Gallstone Study Group | Radiolucent gallstones | 600 mg/day | 6-12 months | 34.5% |
| Multicenter Double-Blind Trial | Radiolucent gallstones | 150 mg/day | 6-12 months | 17.4% |
| Leuschner et al. (1988) | Cholesterol gallbladder stones | 11.1 mg/kg/day | 15-16.9 months | 38% |
Note: The placebo group in the Tokyo Cooperative Gallstone Study showed a 5.0% dissolution rate.[8]
Table 2: Factors Influencing UDCA Efficacy in Gallstone Dissolution
| Factor | Finding |
| Stone Size | Efficacy is significantly higher for smaller stones (<15 mm in diameter).[8] |
| Stone Composition | Most effective for non-calcified, floating, cholesterol-rich gallstones.[8] |
| Dosage | Higher doses (e.g., 600 mg/day) are more effective than lower doses (e.g., 150 mg/day).[8] |
This compound: Preclinical Efficacy
Data on this compound is limited to preclinical studies, primarily in rats. These studies have not assessed gallstone dissolution but have focused on the mechanism of action on bile composition.
Key Findings from Preclinical Studies on this compound:
-
Selective Inhibition of Lipid Secretion: this compound administration in rats leads to a reduction in the biliary concentration and output of cholesterol and phospholipids.[6]
-
No Effect on Bile Acid Secretion: Bile acid secretion remains largely unmodified by this compound.[6]
-
Uncoupling of Secretion: This selective action results in an "uncoupling" of biliary lipid secretion from bile acid secretion.[6]
-
Reduced Lithogenic Index: The cholesterol/bile acid and phospholipid/bile acid molar ratios in bile are significantly decreased, leading to a lower lithogenic index.[6]
-
Site of Action: The effect of this compound is believed to be exerted at the level of the canalicular membrane of hepatocytes.[7]
Experimental Protocols
Ursodeoxycholic Acid: Representative Clinical Trial Methodology for Gallstone Dissolution
A multicenter, double-blind, placebo-controlled trial design is commonly employed to evaluate the efficacy of UDCA.
-
Patient Selection: Patients with radiolucent (cholesterol) gallstones, typically less than 15 mm in diameter, and a functioning gallbladder as confirmed by oral cholecystography are enrolled.
-
Randomization: Participants are randomly assigned to receive either UDCA at a specified dose (e.g., 150 mg/day or 600 mg/day) or a placebo.[8]
-
Treatment Duration: The treatment period typically ranges from 6 to 24 months.
-
Efficacy Assessment: Gallstone dissolution is monitored periodically (e.g., every 6 months) using oral cholecystography or ultrasonography. Efficacy is determined by the rate of complete or partial stone dissolution.
-
Safety Monitoring: Liver function tests and reporting of adverse events are conducted throughout the study.[8]
This compound: Experimental Protocol in an Animal Model
The primary studies on this compound's mechanism of action have been conducted in anesthetized rats.
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Preparation: The common bile duct is cannulated to allow for the collection of bile.
-
Drug Administration: A single oral dose of sodium cyclobutyrate (e.g., 0.72 mmol/kg body weight) is administered.[6]
-
Bile Collection and Analysis: Bile samples are collected at timed intervals before and after drug administration. The concentrations of bile acids, cholesterol, and phospholipids are measured to determine their secretion rates.
-
Enzyme Assays: The biliary output of plasma-membrane enzymes such as alkaline phosphatase and gamma-glutamyltransferase may also be measured.[6]
Signaling Pathways and Mechanisms of Action
Ursodeoxycholic Acid: A Multifaceted Hepatoprotective Agent
UDCA exerts its therapeutic effects through a variety of mechanisms that collectively protect liver cells and promote bile flow.
References
- 1. icpcare.org [icpcare.org]
- 2. [Treatment of cholestatic liver diseases with ursodeoxycholic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapy of gallstone disease: What it was, what it is, what it will be - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 6. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and indications of ursodeoxycholic acid treatment for dissolving gallstones. A multicenter double-blind trial. Tokyo Cooperative Gallstone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclobutyrol and Other Choleretic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclobutyrol with other prominent choleretic agents, focusing on their mechanisms of action, performance based on experimental data, and the methodologies employed in these studies.
Introduction to Choleretic Agents
Choleretic agents are substances that increase the volume and, in some cases, the solid content of bile secreted by the liver. They are utilized in the management of various hepatobiliary disorders, including cholestasis and cholesterol gallstones. Their therapeutic effects are achieved through diverse mechanisms, ranging from the stimulation of bile acid synthesis and secretion to the modification of bile composition. This guide will compare the synthetic choleretic agent, this compound, with the well-established bile acid, Ursodeoxycholic acid (UDCA), and the terpene-based preparation, Rowachol.
Comparative Data on Choleretic Agents
The following table summarizes the quantitative data on the performance of this compound, Ursodeoxycholic acid (UDCA), and Rowachol based on findings from preclinical and clinical studies.
| Parameter | This compound | Ursodeoxycholic Acid (UDCA) | Rowachol |
| Primary Mechanism | Bile acid-independent choleresis; inhibition of biliary lipid secretion.[1][2][3] | Bile acid-dependent choleresis; cytoprotective and immunomodulatory effects.[4][5][6] | Choleretic; potential alteration of biliary lipid composition.[7][8] |
| Effect on Bile Flow | Dose-dependent increase.[1] | Increases bile flow.[4][9] | Increases bile flow.[8] |
| Effect on Bile Acid Secretion | No significant effect.[1][10] | Stimulates bile acid secretion.[5][6] | Increased bile acid secretion in healthy volunteers.[8] |
| Effect on Biliary Cholesterol | Reduced concentration and output.[10][11] | Reduces cholesterol saturation.[7] | Increased secretion in healthy volunteers.[8] |
| Effect on Biliary Phospholipids (B1166683) | Reduced concentration and output.[10][11] | Stimulates secretion.[9] | Increased secretion in healthy volunteers.[8] |
| Clinical Efficacy (Gallstone Dissolution) | Reduces the lithogenic index of bile.[10] | Effective in dissolving cholesterol gallstones.[5][12] | Investigated for cholesterol gallstone dissolution.[7][13] |
| Clinical Efficacy (Cholestasis) | Not a primary indication. | First-line therapy for Primary Biliary Cholangitis (PBC).[6][14] | Not a primary indication. |
| Typical Dosage (from studies) | 0.72 mmol/kg (in rats).[10][11] | 13-15 mg/kg/day (in humans).[5] | 200 mg three times a day (in humans).[8] |
| Adverse Effects | Not detailed in the provided search results. | Generally well-tolerated; diarrhea and hypertransaminasemia reported with chenodeoxycholic acid, a related bile acid.[12] | Dose-dependent effects on biliary lipid composition observed.[7] |
Mechanisms of Action and Signaling Pathways
The choleretic effects of this compound and UDCA are mediated by distinct cellular mechanisms.
This compound's Proposed Mechanism of Action:
This compound induces a hydrocholeresis, meaning it increases the volume of bile without a proportional increase in bile acid output.[1] Its primary mechanism is thought to involve the inhibition of biliary cholesterol and phospholipid secretion at the canalicular membrane of hepatocytes.[3][10] This "uncoupling" of lipid secretion from bile acid secretion leads to a less saturated and less lithogenic bile.[10][11]
Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.
Ursodeoxycholic Acid (UDCA) Signaling Pathway:
UDCA's choleretic effect is multifaceted. It stimulates the expression and insertion of key transport proteins into the canalicular membrane, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).[9][14][15] This enhances the secretion of bile acids and other organic anions, driving bile flow. UDCA also has cytoprotective effects by reducing the concentration of more toxic, hydrophobic bile acids and inhibiting apoptosis.[6][14]
Caption: Simplified signaling pathway for the choleretic action of UDCA.
Experimental Protocols
The evaluation of choleretic agents typically involves both in vivo and in vitro models.
In Vivo Assessment of Choleretic Activity in Rats
This protocol is a generalized representation based on methodologies described in the literature.[1][10][11][16]
-
Animal Model: Male Wistar rats are commonly used. The animals are anesthetized for the duration of the experiment.
-
Surgical Preparation: A midline laparotomy is performed to expose the common bile duct. The bile duct is cannulated with polyethylene (B3416737) tubing to allow for the collection of bile.
-
Drug Administration: this compound or the agent being tested is administered, often orally or via intraduodenal infusion.
-
Bile Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a set period before and after drug administration.
-
Data Analysis:
-
Bile flow is determined gravimetrically, assuming a bile density of 1.0 g/ml.
-
Bile samples are analyzed for the concentration of bile acids, cholesterol, phospholipids, and electrolytes (sodium, potassium, chloride, bicarbonate).
-
The output of each component is calculated by multiplying its concentration by the bile flow rate.
-
Statistical analysis is performed to compare the pre- and post-treatment values.
-
Caption: Generalized workflow for in vivo assessment of choleretic agents.
Logical Comparison of Agent Characteristics
The choice of a choleretic agent depends on the desired therapeutic outcome, which is dictated by their differing mechanisms of action.
Caption: Logical relationship between therapeutic goals and agent selection.
Conclusion
This compound, Ursodeoxycholic acid, and Rowachol represent three distinct classes of choleretic agents with different mechanisms of action and therapeutic applications. This compound acts as a bile acid-independent hydrocholeretic by inhibiting biliary lipid secretion, thereby reducing the lithogenicity of bile. In contrast, UDCA, a cornerstone in the treatment of cholestatic liver diseases, exerts its effects through multiple mechanisms, including the stimulation of bile acid secretion and cytoprotection. Rowachol, a terpene-based agent, has been investigated for its potential to alter bile composition for the dissolution of gallstones. The selection of a particular agent for research or clinical development should be guided by a clear understanding of its specific pharmacological profile and the desired therapeutic outcome. Further head-to-head comparative studies would be beneficial to delineate the relative efficacy and safety of these agents in various hepatobiliary conditions.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 6. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rowachol--a possible treatment for cholesterol gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dreysac.com [dreysac.com]
- 14. portlandpress.com [portlandpress.com]
- 15. DRUG INDUCED CHOLESTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
A Comparative Guide to the Validation of Cyclobutyrol's Effect on Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclobutyrol and other well-established lipid raft modulators. While direct experimental validation of this compound's effect on lipid rafts is not extensively documented, this guide hypothesizes its potential mechanism based on its known physiological effects and compares it with compounds that directly interact with these specialized membrane microdomains.
Introduction to Lipid Rafts
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains serve as platforms for signal transduction, protein trafficking, and cellular adhesion. The integrity of lipid rafts is crucial for numerous cellular processes, and their disruption has been implicated in various diseases, making them an attractive target for therapeutic intervention.
Overview of Compounds
This guide compares the effects of this compound with three well-characterized lipid raft modulators: Methyl-β-cyclodextrin (MβCD), Nystatin, and Statins.
-
This compound (CB): A choleretic agent known to inhibit the biliary secretion of cholesterol and phospholipids (B1166683).[1][2] Its effect on lipid rafts is hypothesized to be indirect, stemming from its influence on lipid composition at the hepatocyte canalicular membrane.
-
Methyl-β-cyclodextrin (MβCD): A cyclic oligosaccharide that is widely used to experimentally disrupt lipid rafts by extracting cholesterol from the cell membrane.[3][4][5]
-
Nystatin: A polyene antifungal agent that binds to cholesterol, sequestering it within the membrane and thereby disrupting lipid raft structure and function.[6][7][8]
-
Statins: A class of drugs that inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. By reducing cellular cholesterol levels, statins indirectly affect the formation and stability of lipid rafts.[9][10]
Comparative Analysis of Effects on Lipid Rafts
The following table summarizes the quantitative effects of these compounds on key properties of lipid rafts.
| Parameter | This compound (Hypothesized) | Methyl-β-cyclodextrin (MβCD) | Nystatin | Statins (Simvastatin) |
| Primary Mechanism | Inhibition of biliary cholesterol and phospholipid secretion | Direct extraction of membrane cholesterol | Sequestration of membrane cholesterol | Inhibition of HMG-CoA reductase, reducing cholesterol synthesis |
| Effect on Raft Cholesterol | Localized reduction at the canalicular membrane | Significant reduction (e.g., 10 mM MβCD for 60 min can remove ~50.8% of membrane cholesterol in human MSCs)[11] | Sequesters cholesterol, does not necessarily reduce total cellular cholesterol levels[6] | Significant decrease in cholesterol content of raft fractions[9] |
| Effect on Raft Proteins | Potential redistribution of raft-associated proteins due to altered lipid environment | Displacement of raft-associated proteins | Decreased expression of caveolin-1[6] | Reverses the inhibition of Akt by simvastatin (B1681759) with cholesterol repletion[9] |
| Effect on Membrane Fluidity | Potential localized increase in fluidity due to cholesterol reduction | Increases membrane fluidity[4] | Alters membrane organization | Can modulate membrane fluidity |
| Cellular Localization of Effect | Primarily hypothesized to affect the hepatocyte canalicular membrane | Plasma membrane and other cellular membranes | Plasma membrane | Systemic effect on all cells |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of lipid raft modulation are provided below.
Isolation of Lipid Rafts by Sucrose (B13894) Density Gradient Centrifugation
This method is used to separate the detergent-resistant membrane fractions (lipid rafts) from the more soluble parts of the cell membrane.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed for 30 minutes on ice in a Triton X-100-based lysis buffer.
-
Homogenization: The cell lysate is homogenized.
-
Sucrose Gradient Preparation: A discontinuous sucrose gradient is prepared (e.g., with layers of 40%, 30%, and 5% sucrose).
-
Ultracentrifugation: The cell lysate is loaded at the bottom of the sucrose gradient and centrifuged at high speed (e.g., 200,000 x g) for several hours at 4°C.
-
Fraction Collection: After centrifugation, fractions are carefully collected from the top of the gradient. Lipid rafts, being less dense, will float to the interface of the lower sucrose concentrations.
-
Analysis: The protein and lipid composition of each fraction is analyzed by Western blotting and cholesterol assays, respectively.
Analysis of Membrane Fluidity by Fluorescence Spectroscopy
This technique measures the fluidity of the cell membrane by observing the behavior of fluorescent probes embedded within the lipid bilayer.
Protocol:
-
Cell Preparation: Cells are harvested and washed.
-
Fluorescent Labeling: The cells are incubated with a lipophilic fluorescent probe (e.g., Laurdan or DPH).
-
Treatment: The labeled cells are treated with the compound of interest (e.g., this compound, MβCD).
-
Spectrofluorometry: The fluorescence emission spectrum or anisotropy of the probe is measured using a spectrofluorometer.
-
Data Analysis: Changes in the emission spectrum or a decrease in fluorescence anisotropy indicate an increase in membrane fluidity.
Visualization of Lipid Rafts by Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the cell membrane, allowing for the direct visualization of lipid raft domains.
Protocol:
-
Sample Preparation: Cells are grown on a flat substrate (e.g., mica).
-
Cell Treatment: The cells are treated with the desired compound.
-
AFM Imaging: The AFM tip scans the surface of the cell membrane. The height differences between the more ordered and thicker lipid raft domains and the surrounding membrane are detected and used to generate a topographical image.
-
Image Analysis: The size, distribution, and height of the lipid raft domains are analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway for this compound and the established mechanisms for the alternative compounds, as well as a typical experimental workflow for validating these effects.
Hypothesized mechanism of this compound's effect on lipid rafts.
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Lipid Rafts and Membrane Androgen Receptors in Androgen’s Neurotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cholesterol-Binding Antibiotic Nystatin Induces Expression of Macrophage Inflammatory Protein-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nystatin Regulates Axonal Extension and Regeneration by Modifying the Levels of Nitric Oxide [frontiersin.org]
- 9. Cholesterol targeting alters lipid raft composition and cell survival in prostate cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid rafts disruption by statins negatively impacts the interaction between SARS-CoV-2 S1 subunit and ACE2 in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Cyclobutyrol's Choleretic Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the choleretic effect of Cyclobutyrol with other alternative agents, supported by available experimental data. The information is intended to assist researchers in understanding the reproducibility and mechanisms of these compounds.
Executive Summary
This compound is a synthetic choleretic agent that consistently demonstrates a reproducible, dose-dependent increase in bile flow. A key feature of its action is that it is independent of bile acid secretion, a mechanism distinct from many other choleretic compounds. This guide presents a detailed analysis of this compound's effects and compares them with three other agents: Ursodeoxycholic acid (UDCA), Obeticholic acid (OCA), and Fenofibrate (B1672516). Due to the absence of direct head-to-head comparative studies, the data for each compound is presented from individual experiments to ensure objectivity.
Data Presentation
This compound: Dose-Response Relationship of Choleretic Effect in Rats
The following table summarizes the dose-dependent effects of this compound on bile flow and composition in anesthetized rats with bile duct cannulation. The data is extracted from a study by Esteller et al.[1]
| This compound Dose (mmol/kg b.wt.) | Bile Flow (µl/min/kg) | Biliary Bicarbonate Output (µmol/min/kg) | Biliary Chloride Output (µmol/min/kg) | Biliary Sodium Output (µmol/min/kg) | Biliary Potassium Output (µmol/min/kg) | Bile Acid Secretion Rate |
| 0.40 | Increased | Increased | Increased | Increased | Increased | No effect |
| 0.54 | Increased | Increased | Increased | Increased | Increased | No effect |
| 0.80 | Increased | Increased | Increased | Increased | Increased | No effect |
| 1.08 | Increased | Increased | Increased | Increased | Increased | No effect |
| 2.16 | Increased | Increased | Increased | Increased | Increased | No effect |
Source: Esteller, A., et al. "Choleretic mechanism and effects of this compound in the rat: dose-response relationship."[1]
Alternative Choleretic Agents: Summary of Effects
The following tables summarize the known effects of UDCA, OCA, and Fenofibrate on bile flow and composition. It is important to note that the experimental conditions and models (animal vs. human) differ from the this compound study, precluding direct quantitative comparison.
Ursodeoxycholic Acid (UDCA)
| Parameter | Effect | Mechanism |
| Bile Flow | Increases | Stimulates hepatobiliary secretion.[2][3] |
| Bile Composition | Shifts the bile acid pool towards hydrophilicity; decreases cholesterol saturation.[2][4] | Competitively displaces hydrophobic bile acids.[4] |
| Primary Indication | Primary Biliary Cholangitis (PBC).[4] |
Obeticholic Acid (OCA)
| Parameter | Effect | Mechanism |
| Bile Flow | Choleretic effect demonstrated in animal models.[5] | Potent Farnesoid X Receptor (FXR) agonist, which downregulates bile acid synthesis and increases bile acid transport.[5][6][7] |
| Bile Composition | Reduces the endogenous bile acid pool size.[5] | Downregulates cholesterol 7 alpha-hydroxylase (CYP7A1).[5] |
| Primary Indication | Primary Biliary Cholangitis (PBC) in patients with inadequate response to UDCA.[6] |
Fenofibrate
| Parameter | Effect | Mechanism |
| Bile Flow | Limited direct evidence of a primary choleretic effect. | Primarily a lipid-lowering agent. |
| Bile Composition | May decrease the molar percentage of bile acids and increase phospholipids (B1166683) and cholesterol, potentially increasing the cholesterol saturation index.[8] | Not fully elucidated in the context of choleresis. |
| Primary Indication | Hypertriglyceridemia.[9] |
Experimental Protocols
Measurement of Choleretic Effect in Anesthetized Rats (this compound Study)
This protocol is based on the methodology described for studying the choleretic effect of this compound in rats.[1][10][11]
1. Animal Model:
-
Male Wistar rats (200-250 g) are used.[10]
-
Animals are fasted overnight with free access to water before the experiment.
2. Anesthesia and Surgical Procedure:
-
Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital).
-
A midline laparotomy is performed to expose the common bile duct.
-
The bile duct is cannulated with a polyethylene (B3416737) catheter for bile collection.[10][11] A separate cannula may be placed in the duodenum for the return of bile or administration of substances.
3. Experimental Procedure:
-
A stabilization period is allowed after surgery for the bile flow to become constant.
-
A control bile sample is collected.
-
This compound, dissolved in a suitable vehicle, is administered orally or intravenously at various doses.[1]
-
Bile is collected at timed intervals (e.g., every 15-30 minutes) for a specified duration.
-
Bile volume is measured gravimetrically, assuming a density of 1.0 g/mL.
4. Analysis of Bile Composition:
-
Bile Acids: Total bile acid concentration is determined using enzymatic assays or High-Performance Liquid Chromatography (HPLC).[12][13]
-
Electrolytes (Na+, K+, Cl-, HCO3-): Concentrations are measured using standard laboratory techniques such as ion-selective electrodes or colorimetric assays.
-
Cholesterol and Phospholipids: Biliary lipid concentrations are determined using enzymatic colorimetric methods.
High-Performance Liquid Chromatography (HPLC) for Bile Acid Analysis
This protocol provides a general methodology for the analysis of bile acid composition in bile samples.[12][13][14]
1. Sample Preparation:
-
Bile samples are diluted with a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]
-
Proteins are precipitated by centrifugation.
-
The supernatant is collected for analysis.
2. HPLC System:
-
A standard HPLC system equipped with a C18 reversed-phase column is used.[13]
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol or acetonitrile).[14]
3. Detection:
-
Detection is commonly performed using a UV detector at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[13][15]
4. Quantification:
-
Bile acid concentrations are quantified by comparing the peak areas of the samples with those of known standards.
Signaling Pathways
Bile Acid-Independent Choleretic Pathway (this compound)
This compound's choleretic effect is primarily through a bile acid-independent mechanism, which involves the increased secretion of electrolytes and water into the bile canaliculi. This process is influenced by hormones such as secretin and glucagon.[16][17]
Caption: Bile acid-independent choleresis stimulated by this compound.
Farnesoid X Receptor (FXR)-Dependent Choleretic Pathway (Obeticholic Acid)
Obeticholic acid is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid homeostasis.[5][6][7]
Caption: FXR-dependent choleretic mechanism of Obeticholic Acid.
Conclusion
The available evidence strongly supports the reproducible, dose-dependent choleretic effect of this compound, which is mechanistically distinct from bile acid-dependent choleretics. Its action is characterized by an increase in the secretion of water and electrolytes, independent of bile acid output. While agents like UDCA and OCA also exhibit choleretic properties, their primary mechanisms are linked to the modulation of the bile acid pool and signaling pathways such as FXR activation. Fenofibrate's primary role is in lipid metabolism, with less pronounced direct effects on bile flow.
The lack of direct comparative studies highlights a critical knowledge gap. Future research employing standardized experimental protocols to directly compare the potency and efficacy of these different classes of choleretic agents would be invaluable for the scientific and drug development communities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such studies.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. youtube.com [youtube.com]
- 7. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fenofibrate on bile lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. youtube.com [youtube.com]
- 17. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutyrol: A Comparative Analysis Against Modern Cholesterol Secretion Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclobutyrol with other prominent inhibitors of cholesterol secretion, supported by available experimental data. This analysis delves into the mechanistic differences and presents a side-by-side view of their effects, acknowledging the varying levels of scientific evidence.
This compound, a choleretic agent, has been studied for its effects on biliary lipid secretion. Unlike mainstream cholesterol-lowering drugs that primarily target cholesterol synthesis or absorption, this compound appears to directly inhibit the secretion of cholesterol and phospholipids (B1166683) into the bile. This guide will compare the performance of this compound with that of two major classes of cholesterol inhibitors: statins and ezetimibe (B1671841), highlighting their distinct mechanisms of action and therapeutic applications.
Mechanism of Action: A Tale of Three Pathways
The primary distinction between this compound, statins, and ezetimibe lies in their molecular targets and modes of action.
-
This compound: This agent is believed to exert its effect at the level of the hepatocyte's canalicular membrane, the primary site of bile formation. It selectively reduces the output of biliary cholesterol and phospholipids without altering the secretion of bile acids.[1][2] This "uncoupling" of lipid from bile salt secretion suggests a specific interference with the transport machinery responsible for moving cholesterol and phospholipids into the bile canaliculus.
-
Statins: This widely prescribed class of drugs inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. By blocking the endogenous production of cholesterol in the liver, statins lead to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
-
Ezetimibe: This drug targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine. By inhibiting NPC1L1, ezetimibe blocks the absorption of dietary and biliary cholesterol, thereby reducing the amount of cholesterol delivered to the liver.
Comparative Efficacy: A Look at the Data
Direct comparative clinical trials between this compound and other cholesterol inhibitors are not available in the current body of scientific literature. The available data for this compound is preclinical and dates back several decades, while statins and ezetimibe have undergone extensive clinical evaluation in large-scale human trials. The following table summarizes the available quantitative data to offer a perspective on their respective effects.
| Inhibitor | Mechanism of Action | Primary Effect | Experimental Model | Key Findings |
| This compound | Inhibition of biliary cholesterol and phospholipid secretion | Reduced biliary cholesterol output | Isolated perfused rat liver & anesthetized rats | Decreased biliary outputs of cholesterol and phospholipids without changes in bile acid secretion.[1][2] |
| Statins | Inhibition of HMG-CoA reductase (cholesterol synthesis) | Reduced plasma LDL cholesterol | Human Clinical Trials | Dose-dependent reduction in LDL-C levels, typically ranging from 20% to 60%. |
| Ezetimibe | Inhibition of cholesterol absorption (NPC1L1 protein) | Reduced plasma LDL cholesterol | Human Clinical Trials | Monotherapy reduces LDL-C by approximately 15-20%; synergistic effect when combined with statins. |
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention of these inhibitors, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for studying biliary secretion.
Caption: Mechanisms of Action of Cholesterol Inhibitors.
Caption: Workflow for Biliary Secretion Analysis.
Experimental Protocols
In Vivo Study: Anesthetized Rat Model[1]
-
Animal Model: Male Wistar rats were likely used. The animals would be anesthetized, and the common bile duct would be cannulated for bile collection.
-
Drug Administration: A single oral dose of this compound (e.g., 0.72 mmol/kg body weight) was administered.
-
Bile Collection: Bile was collected in pre-weighed tubes at regular intervals (e.g., every 30 minutes) for a specified period before and after drug administration.
-
Biochemical Analysis:
-
Bile Flow: Determined gravimetrically, assuming a bile density of 1.0 g/ml.
-
Bile Acids: Total bile acids were likely measured enzymatically using 3α-hydroxysteroid dehydrogenase.
-
Cholesterol: Biliary cholesterol concentration was likely determined using an enzymatic assay involving cholesterol oxidase and peroxidase.
-
Phospholipids: Phospholipid concentration was likely estimated by measuring the inorganic phosphorus content after acid digestion.
-
In Vitro Study: Isolated Perfused Rat Liver[2]
-
Liver Perfusion: Livers from male Wistar rats were isolated and perfused in a recirculating or single-pass system with a physiological buffer (e.g., Krebs-Henseleit bicarbonate buffer) containing albumin and glucose, gassed with 95% O2/5% CO2.
-
Drug Infusion: this compound was added to the perfusion medium at various concentrations.
-
Bile and Perfusate Collection: Bile was collected from the cannulated bile duct, and perfusate samples were taken from the reservoir at specified time points.
-
Biochemical Analysis: Similar to the in vivo protocol, bile and perfusate samples were analyzed for bile acids, cholesterol, and phospholipids.
Conclusion
This compound represents a class of compounds that modulate cholesterol levels through a distinct mechanism focused on inhibiting biliary secretion. The available preclinical data suggests its potential to uncouple biliary cholesterol and phospholipid secretion from bile acid secretion. However, a significant gap in knowledge exists due to the lack of modern clinical trials and direct comparisons with current standard-of-care treatments like statins and ezetimibe. While statins and ezetimibe have well-established efficacy and safety profiles in reducing plasma LDL-C and cardiovascular risk, the clinical relevance of this compound's effect on biliary cholesterol secretion in humans remains to be determined. Further research would be necessary to elucidate the therapeutic potential of this class of compounds in the current landscape of lipid-lowering therapies.
References
A Cross-Study Comparative Analysis of Cyclobutyrol and Other Choleretic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of Cyclobutyrol with two other well-known agents used in the management of cholestatic liver conditions: Ursodeoxycholic acid (UDCA) and S-Adenosylmethionine (SAMe). The data presented is derived from preclinical studies, primarily in rat models, to offer a standardized baseline for comparison of their physiological and biochemical effects on bile secretion and composition.
Executive Summary
This compound distinguishes itself as a hydrocholeretic agent that uniquely uncouples biliary lipid secretion from bile acid secretion. This leads to a significant reduction in the cholesterol and phospholipid content of bile without altering bile acid output. In contrast, Ursodeoxycholic acid, a hydrophilic bile acid, primarily acts by replacing more toxic hydrophobic bile acids, reducing biliary cholesterol saturation, and stimulating bile flow. S-Adenosylmethionine appears to exert its beneficial effects by improving hepatocyte membrane fluidity and metabolic activity, which can be compromised in cholestatic conditions. This guide delves into the quantitative data from key studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from preclinical studies on this compound, UDCA, and SAMe, focusing on their effects on biliary secretion and composition in rat models.
Table 1: Effects of this compound on Biliary Secretion in Anesthetized Rats [1][2]
| Parameter | Control | This compound (0.72 mmol/kg) | % Change |
| Bile Flow (µl/min/kg) | 65.4 ± 4.1 | 102.3 ± 6.3 | +56.4% |
| Bile Acid Output (nmol/min/kg) | 38.7 ± 3.2 | 37.9 ± 3.5 | -2.1% (NS) |
| Cholesterol Output (nmol/min/kg) | 2.1 ± 0.2 | 1.3 ± 0.1 | -38.1% |
| Phospholipid Output (nmol/min/kg) | 9.8 ± 0.8 | 6.5 ± 0.6 | -33.7% |
| Cholesterol/Bile Acid Molar Ratio | 0.054 ± 0.005 | 0.034 ± 0.003 | -37.0% |
| Phospholipid/Bile Acid Molar Ratio | 0.253 ± 0.021 | 0.171 ± 0.016* | -32.4% |
*p < 0.05 vs. Control; NS = Not Significant. Data are presented as mean ± S.E.M.
Table 2: Effects of this compound on Biliary Secretion in Isolated Perfused Rat Liver [3]
| Parameter | Condition | Cholesterol Output (nmol/min/g of liver) | Phospholipid Output (nmol/min/g of liver) | Bile Acid Secretion (nmol/min/g of liver) |
| Without Taurocholate | Control | 0.38 ± 0.04 | 1.25 ± 0.11 | Not Applicable |
| This compound (1 mM) | 0.21 ± 0.03 | 0.78 ± 0.08 | Not Applicable | |
| With Taurocholate (450 nmol/min) | Control | 1.25 ± 0.10 | 4.50 ± 0.32 | 450 |
| This compound (1 mM) | 0.85 ± 0.08 | 3.10 ± 0.25 | 450 | |
| With Taurocholate (1350 nmol/min) | Control | 2.80 ± 0.21 | 9.80 ± 0.75 | 1350 |
| This compound (1 mM) | 2.10 ± 0.18 | 7.50 ± 0.61 | 1350 |
*p < 0.05 vs. respective Control. Data are presented as mean ± S.E.M.
Table 3: Comparative Effects of Ursodeoxycholic Acid (UDCA) on Biliary Lipid Secretion in Rats [4]
| Parameter | Control | UDCA (20 mg oral) | % Change |
| Bile Flow | Increased | Increased Significantly | Not Quantified |
| Biliary Cholesterol Secretion | Baseline | Selectively Decreased | Not Quantified |
| Biliary Phospholipid Secretion | Baseline | Unaffected | No Change |
Table 4: Effects of S-Adenosylmethionine (SAMe) on Bile Flow and Composition in a Rat Model of Cholestasis [5][6]
| Parameter | Cholestasis Model | Cholestasis Model + SAMe |
| Bile Flow | Significantly Reduced | Restored towards normal |
| Bile Acid Secretion | Significantly Reduced | Restored towards normal |
| Biliary Glutathione (B108866) Secretion | Significantly Reduced | Normalized |
Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation and comparison of the study results.
This compound Studies
In Vivo Study in Anesthetized Rats [1][2][7]
-
Animal Model: Male Wistar rats (250-300 g), fasted overnight with free access to water.
-
Anesthesia: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneally).
-
Surgical Procedure: A midline laparotomy was performed, and the common bile duct was cannulated with polyethylene (B3416737) tubing to collect bile.
-
Drug Administration: this compound (sodium salt) was administered as a single oral dose of 0.72 mmol/kg body weight. The control group received a corresponding volume of saline.
-
Bile Collection: Bile was collected in 30-minute fractions for a total of 4 hours.
-
Biochemical Analysis: Bile flow was determined gravimetrically. Biliary bile acids, cholesterol, and phospholipids (B1166683) were measured using standard enzymatic and colorimetric assays.
Isolated Perfused Rat Liver Study [3]
-
Liver Preparation: Livers from male Wistar rats (200-250 g) were isolated and perfused in a non-recirculating system.
-
Perfusion Medium: Krebs-Henseleit bicarbonate buffer, pH 7.4, gassed with O2/CO2 (95:5), and maintained at 37°C.
-
Perfusion Flow Rate: 4-5 ml/min per gram of liver.
-
Experimental Design: Livers were perfused to a steady state of bile production. This compound (1 mM) was then added to the perfusion medium. In some experiments, a constant infusion of taurocholate (450 or 1350 nmol/min) was included.
-
Sample Analysis: Bile and perfusate samples were collected at regular intervals for the analysis of bile acids, cholesterol, and phospholipids.
Ursodeoxycholic Acid (UDCA) Study[4]
-
Animal Model: Rats (strain and weight not specified).
-
Drug Administration: A single oral dose of 20 mg of [3H]-labeled and unlabeled UDCA was administered.
-
Sample Collection: Serum, bile, and feces were collected over 24 hours.
-
Analysis: Bile flow and the biliary secretion of cholesterol and phospholipids were monitored.
S-Adenosylmethionine (SAMe) Studies[5][6]
-
Animal Model: Rats.
-
Experimental Model of Cholestasis: Induced by either cyclosporine A administration or exhaustive exercise.
-
Drug Administration: SAMe was administered intraperitoneally or as a continuous infusion.
-
Outcome Measures: Bile flow, bile acid secretion, and biliary glutathione levels were assessed.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound, UDCA, and SAMe are visualized below.
Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.
Caption: Mechanism of action for Ursodeoxycholic acid (UDCA).
References
- 1. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of cyclosporine A-induced alterations in biliary secretion by S-adenosyl-L-methionine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impairment of bile secretion induced by exhaustive exercise in the rat. Protective effects of S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutyrol: A Comparative Analysis of In Vitro and In Vivo Effects on Biliary Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cyclobutyrol, a synthetic choleretic agent. The following sections detail its impact on bile flow and composition, supported by experimental data, and outline the methodologies used in key studies.
Summary of Quantitative Effects
This compound has been demonstrated to induce a dose-dependent increase in bile flow, a phenomenon known as hydrocholeresis. This effect has been observed in both whole-animal (in vivo) and isolated organ (in vitro) models. The primary mechanism appears to be an increase in the secretion of electrolytes and water into the bile, independent of bile acid secretion. Furthermore, this compound exhibits a distinct pharmacodynamic effect by inhibiting the secretion of biliary lipids.
In Vivo Effects of this compound in Anesthetized Rats
The following table summarizes the dose-dependent effects of orally administered this compound on biliary secretion in rats.
| This compound Dose (mmol/kg b.wt.) | Increase in Bile Flow | Change in Biliary Composition |
| 0.40 | Dose-dependent increase | Increased sodium, potassium, chloride, and bicarbonate output. Reduced bile acid concentration.[1] |
| 0.54 | Dose-dependent increase | Increased sodium, potassium, chloride, and bicarbonate output. Reduced bile acid concentration.[1] |
| 0.72 | - | Reduced biliary concentration and output of cholesterol and phospholipid.[2] Statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, and in the lithogenic index of the bile.[2] |
| 0.80 | Dose-dependent increase | Increased sodium, potassium, chloride, and bicarbonate output. Reduced bile acid concentration.[1] |
| 1.08 | Dose-dependent increase | Increased sodium, potassium, chloride, and bicarbonate output. Reduced bile acid concentration.[1] |
| 2.16 | Dose-dependent increase | Increased sodium, potassium, chloride, and bicarbonate output. Reduced bile acid concentration.[1] |
Note: Across all tested doses, this compound had no effect on the bile acid secretion rate, indicating a bile acid-independent choleresis.[1]
In Vitro Effects of this compound in Isolated Perfused Rat Liver
The following table outlines the effects of this compound when administered to an isolated perfused rat liver, a model that allows for the direct study of hepatic function without systemic influences.
| This compound Administration | Effect on Biliary Secretion |
| Infusion | Decreased biliary output of cholesterol and phospholipid.[3] |
| No change in bile acid secretion.[3] | |
| Depressed biliary output of canalicular membrane enzymes 5'-nucleotidase and alkaline phosphodiesterase I.[3] |
These in vitro findings corroborate the in vivo data, strongly suggesting that this compound's inhibitory effect on lipid secretion is a direct action on the liver. The effect is observed at both low and high taurocholate infusion rates, further supporting a mechanism independent of bile acid secretion.[3] The likely site of action is proposed to be at the level of the hepatocyte canalicular membrane.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
In Vivo Studies: Anesthetized Rat Model with Bile Duct Cannulation
-
Animal Model: Male rats (specific strain, e.g., Wistar) are typically used. The animals are anesthetized to allow for surgical procedures and stable physiological measurements.
-
Surgical Procedure:
-
A midline incision is made in the abdomen to expose the common bile duct.
-
The bile duct is carefully cannulated with a fine catheter to allow for the collection of bile.
-
In some studies, the duodenum may also be cannulated for the reinfusion of bile salts to maintain enterohepatic circulation.
-
-
Drug Administration: this compound is administered orally (gavage) or intravenously.
-
Sample Collection: Bile is collected at timed intervals before and after drug administration. Blood samples may also be collected to analyze plasma components.
-
Analysis: Bile flow rate is determined gravimetrically. The concentrations of bile acids, electrolytes (Na+, K+, Cl-, HCO3-), cholesterol, and phospholipids (B1166683) in the bile are measured using standard biochemical assays.
In Vitro Studies: Isolated Perfused Rat Liver Model
-
Liver Isolation:
-
The rat is anesthetized, and the portal vein and bile duct are cannulated in situ.
-
The liver is then carefully excised and transferred to a perfusion apparatus.
-
-
Perfusion:
-
The liver is perfused via the portal vein with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C.
-
The perfusate is typically circulated in a closed system.
-
-
Drug Administration: this compound is added directly to the perfusion medium.
-
Sample Collection: Bile is collected from the cannulated bile duct. Perfusate samples are also collected to monitor liver function.
-
Analysis: Bile and perfusate samples are analyzed for the same components as in the in vivo studies.
Visualizing the Process and Proposed Mechanism
The following diagrams illustrate the experimental workflows and the hypothesized mechanism of action of this compound.
References
- 1. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclobutyrol and Fibrates in Lipid Metabolism
A comprehensive review of the distinct mechanisms and therapeutic effects of Cyclobutyrol and fibrates, tailored for researchers and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
Fibrates and this compound exert their effects through fundamentally different molecular pathways. Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism.[1][2][3][4] In contrast, the primary mechanism of this compound appears to be focused on the biliary secretion of lipids at the canalicular membrane of hepatocytes.[5][6][7]
Fibrates: Upon activation by fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in lipid metabolism, leading to:
-
Increased Lipoprotein Lipase (LPL) activity: Enhances the clearance of triglyceride-rich lipoproteins.[1][3][8]
-
Decreased Apolipoprotein C-III (ApoC-III) expression: Reduces the inhibition of LPL, further promoting triglyceride catabolism.[1][2][3]
-
Increased fatty acid uptake and β-oxidation: Stimulates the breakdown of fatty acids in the liver.[1][8]
-
Increased expression of Apolipoproteins A-I and A-II: Leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.[1][2][3]
This compound: Studies on this compound indicate that it acts as a choleretic agent, increasing bile flow. Its primary lipid-modifying effect is the inhibition of biliary cholesterol and phospholipid secretion, without significantly affecting bile acid secretion.[5][6][7] This suggests a direct action on the canalicular membrane transport systems involved in lipid excretion into bile. The precise molecular targets of this compound within the hepatocyte have not been as extensively characterized as those for fibrates.
Signaling Pathway Diagrams
Caption: Fibrate Signaling Pathway via PPARα Activation.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 5. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Meta-Analysis of Cyclobutyrol and Alternative Choleretic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available research on Cyclobutyrol, a synthetic choleretic agent. Due to the limited number of publicly available, head-to-head comparative studies involving this compound, this analysis focuses on summarizing its known pharmacological properties and juxtaposing them with well-established alternative therapies for biliary disorders, primarily ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA). This guide aims to highlight the current state of knowledge and identify gaps in the existing literature to inform future research and development.
This compound: An Overview
This compound is a choleretic drug, meaning it increases the volume of bile secreted from the liver.[1] Preclinical studies, primarily conducted in the late 1980s, have elucidated its primary mechanism of action.
Mechanism of Action
This compound induces a state of hydrocholeresis, which is an increase in bile flow without a corresponding increase in the secretion of bile acids.[2][3] Its key effect is the "uncoupling" of biliary lipid secretion (cholesterol and phospholipids) from bile acid secretion.[2] This suggests that this compound selectively reduces the secretion of cholesterol and phospholipids (B1166683) into the bile.[2][4] The most likely site of this action is at the canalicular membrane of the hepatocytes.[4]
Preclinical Data
The majority of available quantitative data on this compound's efficacy comes from studies on anesthetized rats. These studies demonstrate a dose-dependent increase in bile flow and a significant reduction in the concentration and output of biliary cholesterol and phospholipids.[2][3]
Table 1: Effects of this compound on Biliary Secretion in Rats
| Parameter | Effect | Dose | Reference |
| Bile Flow | Increased (dose-dependent) | 0.40 - 2.16 mmol/kg | [3] |
| Biliary Cholesterol Output | Reduced | 0.72 mmol/kg | [2] |
| Biliary Phospholipid Output | Reduced | 0.72 mmol/kg | [2] |
| Bile Acid Secretion | Not significantly modified | 0.40 - 2.16 mmol/kg | [2][3] |
| Cholesterol/Bile Acid Molar Ratio | Statistically significant decrease | 0.72 mmol/kg | [2] |
| Phospholipid/Bile Acid Molar Ratio | Statistically significant decrease | 0.72 mmol/kg | [2] |
| Lithogenic Index of Bile | Statistically significant decrease | 0.72 mmol/kg | [2] |
Established Alternatives: Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA)
UDCA and CDCA are naturally occurring bile acids that have been extensively studied and are used clinically for the dissolution of cholesterol gallstones.[5][6][7][8]
Mechanism of Action
Unlike this compound's primary choleretic effect, UDCA and CDCA work by altering the composition of bile to make it less saturated with cholesterol.[8][9] They achieve this by inhibiting hepatic cholesterol synthesis and secretion, and by promoting the formation of liquid crystals in the bile, which facilitates the dissolution of cholesterol from gallstones.[10][11]
Clinical Efficacy and Safety
Numerous clinical trials have established the efficacy and safety of UDCA and CDCA for gallstone dissolution.[5][8][9] UDCA is generally considered the bile acid of choice due to its better safety profile, particularly with regard to hepatotoxicity and diarrhea, which can be more pronounced with CDCA.[5][8]
Table 2: Comparison of UDCA and CDCA in Clinical Trials for Gallstone Dissolution
| Feature | Ursodeoxycholic Acid (UDCA) | Chenodeoxycholic Acid (CDCA) | References |
| Efficacy | |||
| Gallstone Dissolution Rate | ~40-55% (up to 80% in selected patients) | Variable, generally lower than UDCA at comparable doses | [5][9] |
| Dose for Equivalent Efficacy | 8-10 mg/kg/day | 15 mg/kg/day | [9] |
| Safety and Tolerability | |||
| Diarrhea | Infrequent | Frequent, sometimes requiring dose reduction | [5][8] |
| Hepatotoxicity | Minimal | Potential for slight hypertransaminasemia | [8] |
Comparative Analysis: this compound vs. Bile Acids
A direct, data-driven comparison of this compound with UDCA and CDCA is hampered by the lack of head-to-head clinical trials. However, based on their distinct mechanisms of action, a qualitative comparison can be made.
Table 3: Qualitative Comparison of Mechanisms
| Feature | This compound | UDCA & CDCA |
| Primary Effect | Hydrocholeresis (Increased bile flow) | Desaturation of biliary cholesterol |
| Mechanism | Uncouples lipid secretion from bile acid secretion | Inhibit cholesterol synthesis and secretion |
| Effect on Bile Acids | No significant change in secretion | Alters the bile acid pool composition |
The "uncoupling" mechanism of this compound presents a potentially different therapeutic approach compared to the cholesterol-lowering effects of UDCA and CDCA. In theory, by reducing the absolute amount of cholesterol secreted into bile, this compound could be beneficial in conditions of cholesterol supersaturation. However, without clinical data, its efficacy and safety in humans remain unproven.
Experimental Protocols
General Experimental Workflow for Evaluating Choleretic Agents in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal (e.g., with sodium pentobarbital).
-
Perform a laparotomy to expose the common bile duct.
-
Cannulate the common bile duct with polyethylene (B3416737) tubing to collect bile.
-
Maintain body temperature throughout the experiment.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage, intravenous infusion).
-
Administer a vehicle control to a separate group of animals.
-
-
Bile Collection:
-
Collect bile samples at timed intervals before and after drug administration.
-
Measure the volume of bile collected to determine bile flow rate.
-
-
Biochemical Analysis of Bile:
-
Determine the concentrations of key biliary lipids:
-
Bile Acids: Use enzymatic assays or high-performance liquid chromatography (HPLC).
-
Cholesterol: Use enzymatic colorimetric assays.
-
Phospholipids: Measure inorganic phosphorus after acid digestion, or use enzymatic assays.
-
-
Calculate the output of each lipid (concentration × bile flow rate).
-
Calculate molar ratios and the lithogenic index.
-
-
Data Analysis:
-
Compare the changes in bile flow and lipid composition between the treatment and control groups using appropriate statistical methods.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Future research should focus on:
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in patient populations with biliary disorders.
-
Performing head-to-head comparative studies of this compound against UDCA and other relevant therapies.
-
Elucidating the specific molecular signaling pathways through which this compound exerts its effects on the hepatocyte canalicular membrane.
Addressing these research questions is crucial to determine if this compound can be a viable addition to the therapeutic armamentarium for biliary diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 7. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 8. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid: a review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of low dose chenodeoxycholic acid feeding on biliary lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid decreases viscosity and sedimentable fractions of gallbladder bile in patients with cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclobutyrol: A Procedural Guide
Key Safety and Handling Parameters
Adherence to proper safety protocols is the first step in responsible chemical waste management. The following table summarizes crucial safety and handling information applicable to the disposal of Cyclobutyrol.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Handling Environment | Use only under a chemical fume hood or in a well-ventilated area.[1][2] | General Chemical Safety |
| Waste Container | Use a suitable, tightly closed, and properly labeled container for disposal.[1][3] | Chemical Waste Management |
| Storage of Waste | Store in a well-ventilated, cool, and locked-up place, away from heat, sparks, open flames, and incompatible materials.[1][2] | Chemical Storage Safety |
| Spill Response | Soak up with inert absorbent material and dispose of as hazardous waste. Use non-sparking tools.[1] | Emergency Procedures |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal by a certified facility.
References
Essential Safety and Logistical Information for Handling Cyclobutyrol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the proper handling and disposal of Cyclobutyrol. As a solid powder used in pharmaceutical research, adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Purpose |
| Weighing and Aliquoting | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles and face shield- Laboratory coat- Respiratory protection (e.g., N95 or higher rated respirator) | - Prevent skin contact.- Protect eyes and face from airborne particles.- Protect personal clothing.- Prevent inhalation of fine powder. |
| Solution Preparation | - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat | - Prevent skin contact with the chemical and solvent.- Protect eyes from splashes.- Protect personal clothing. |
| General Laboratory Use | - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat | - Standard protection against accidental contact. |
| Spill Cleanup | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles and face shield- Laboratory coat or disposable gown- Respiratory protection (as needed based on spill size) | - Enhanced protection during direct contact with spilled material. |
| Waste Disposal | - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat | - Protect against contact with contaminated waste. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The product should be stored in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]
-
Ensure the container is tightly sealed and clearly labeled.
2. Engineering Controls:
-
All handling of solid this compound that may generate dust, such as weighing and aliquoting, must be conducted in a certified chemical fume hood or a powder containment hood.
-
Ensure adequate ventilation in all areas where this compound is handled or stored.
3. Weighing and Aliquoting:
-
Perform these tasks in a designated area within a chemical fume hood.
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Handle with care to minimize the creation of airborne dust.
-
Close the primary container immediately after use.
4. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Add this compound powder slowly to the solvent to avoid splashing.
-
Ensure all containers are properly labeled with the chemical name, concentration, solvent, and date of preparation.
5. General Use:
-
When using solutions of this compound, always wear the appropriate PPE as outlined in Table 1.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is being handled.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid this compound waste, including empty containers and contaminated disposables (e.g., weigh paper, gloves, wipes), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. Wash thoroughly with an appropriate solvent and then with soap and water.
-
Disposal Procedures: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
If the individual is not breathing, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for large spills.
-
For small spills of solid material, gently cover with an absorbent material (e.g., vermiculite, sand) and carefully sweep it into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb with an inert material and place in a hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Report all spills to your institution's EHS office.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
